Product packaging for Methyl 2-bromo-3-methylbenzoate(Cat. No.:CAS No. 131001-86-0)

Methyl 2-bromo-3-methylbenzoate

Cat. No.: B146986
CAS No.: 131001-86-0
M. Wt: 229.07 g/mol
InChI Key: QAOFGUXVDAZKBW-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-methylbenzoate>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO2 B146986 Methyl 2-bromo-3-methylbenzoate CAS No. 131001-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOFGUXVDAZKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445408
Record name Methyl 2-bromo-3-methylbenzoate
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131001-86-0
Record name Methyl 2-bromo-3-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-Bromo-3-methylbenzoate
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Foundational & Exploratory

What is the CAS number for Methyl 2-bromo-3-methylbenzoate?

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 131001-86-0

This document provides a comprehensive technical overview of Methyl 2-bromo-3-methylbenzoate, a key intermediate in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Properties

This compound is an organic compound with the chemical formula C9H9BrO2.[1][2][3] It is also known by several synonyms, including 2-Bromo-3-methylbenzoic Acid Methyl Ester and Methyl 2-Bromo-m-toluate.[1]

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 131001-86-0[1][2][3][4][5]
Molecular Formula C9H9BrO2[1][2][3]
Molecular Weight 229.07 g/mol [1][3]
Exact Mass 227.97859 Da[1][3]
Appearance Colorless to light yellow/orange clear liquid
Boiling Point 267.4 ± 20.0 °C (Predicted)[1][2]
Density 1.433 ± 0.06 g/cm³ (Predicted)[1][2]
Flash Point 115.5 °C[1]
Vapor Pressure 0.008 mmHg at 25°C[1][2]
Water Solubility Slightly soluble[1][2][4]
Refractive Index 1.5530 to 1.5570[1][2]
Topological Polar Surface Area 26.3 Ų[3]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning-level hazard.[1][3]

  • H315 : Causes skin irritation.[1][3]

  • H319 : Causes serious eye irritation.[3]

  • H335 : May cause respiratory irritation.[3]

Standard precautionary statements (P-statements) for handling this chemical include the use of personal protective equipment, ensuring adequate ventilation, and proper storage and disposal.[1][3]

Synthesis and Experimental Protocols

This compound is typically synthesized via a two-step process. The first step involves the synthesis of its precursor, 2-bromo-3-methylbenzoic acid, followed by an esterification reaction.

A detailed procedure for the synthesis of the precursor acid is adapted from established organic synthesis protocols.[6] This multi-stage synthesis starts from p-nitrotoluene.

Experimental Protocol:

  • Bromination of p-Nitrotoluene: A mixture of p-nitrotoluene (0.5 mole) and iron powder (1.0 g) is heated to 75-80°C. Bromine (0.59 mole) is added over 30 minutes with vigorous stirring. The reaction is maintained at this temperature for an additional 1.5 hours.[6]

  • Work-up and Purification: The reaction mixture is poured into an ice-cold 10% sodium hydroxide solution. The resulting solid is washed sequentially with glacial acetic acid, 10% acetic acid, and 1% sodium hydroxide solution to yield crude 2-bromo-4-nitrotoluene.[6]

  • Cyanation and Hydrolysis: Caution: This step evolves poisonous hydrogen cyanide and must be performed in a well-ventilated fume hood. The crude 2-bromo-4-nitrotoluene is refluxed with potassium cyanide in a mixture of 2-ethoxyethanol and water for 16 hours. The resulting solution is acidified with concentrated hydrochloric acid, which hydrolyzes the nitrile to a carboxylic acid.[6]

  • Final Purification: The acidified mixture is boiled to expel any remaining hydrogen cyanide. The crude 2-bromo-3-methylbenzoic acid is then extracted with chloroform and purified by recrystallization from petroleum ether to yield the final product.[6]

The final product is obtained by the esterification of the synthesized acid.[4]

Experimental Protocol:

  • Reaction Setup: A solution of 2-bromo-3-methylbenzoic acid (23.2 mmol) in anhydrous methanol (100 mL) is prepared. Concentrated sulfuric acid (0.5 mL) is added as a catalyst.[4]

  • Reflux: The mixture is heated to reflux and maintained for 20 hours.[4]

  • Work-up: After the reaction is complete, the methanol is removed under reduced pressure. The residue is dissolved in dichloromethane (50 mL) and washed with a saturated sodium bicarbonate solution (30 mL) to neutralize the excess acid.[4]

  • Isolation: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[4]

The logical flow of the synthesis process is illustrated below.

Synthesis_Workflow pNT p-Nitrotoluene Bromination Bromination (Br₂, Fe) pNT->Bromination BNT 2-Bromo-4-nitrotoluene Cyanation Cyanation & Hydrolysis (KCN, H₃O⁺) BNT->Cyanation BMBA 2-Bromo-3-methylbenzoic Acid Esterification Esterification (MeOH, H₂SO₄) BMBA->Esterification MBMB This compound Bromination->BNT Cyanation->BMBA Esterification->MBMB

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate in organic synthesis.[2] Its structure, featuring a bromine atom and a methyl group on the benzene ring, allows for a variety of chemical transformations, making it a valuable building block for more complex molecules.

  • Pharmaceutical Intermediates: The compound is a key precursor in the synthesis of various pharmaceutical agents.[4] Related bromo-methylbenzoate structures are instrumental in creating active pharmaceutical ingredients (APIs), including those with anti-inflammatory and analgesic properties.[7][8]

  • Agrochemicals and Specialty Chemicals: The reactivity of the bromo- and ester- functionalities makes this class of compounds useful in the development of novel agrochemicals and specialty materials, such as polymers and coatings.[7][8]

  • Drug Discovery: In drug discovery, such intermediates are crucial for constructing molecular scaffolds and libraries of compounds for screening biological activity. The specific substitution pattern of this compound offers a unique starting point for exploring new chemical space.[7]

References

An In-depth Technical Guide to Aromatic Esters of C9H9BrO2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of the aromatic ester with the chemical formula C9H9BrO2. The guide is intended for researchers, scientists, and professionals in drug development who require detailed information on the identification, properties, and synthesis of these compounds.

Identification and IUPAC Nomenclature of C9H9BrO2 Aromatic Ester Isomers

The chemical formula C9H9BrO2 can correspond to several aromatic ester isomers. The specific IUPAC name depends on the arrangement of the bromine atom, the ester group, and the alkyl chain. The primary isomers fall into three main categories: ethyl bromobenzoates, methyl bromophenylacetates, and methyl (bromomethyl)benzoates. Other less common isomers, such as phenyl bromoacetate derivatives, also exist.

Ethyl Bromobenzoate Isomers

In these isomers, an ethyl ester group is attached to a brominated benzene ring. The position of the bromine atom relative to the ester group defines the specific isomer: ortho (2-bromo), meta (3-bromo), or para (4-bromo).

  • IUPAC Name: ethyl 2-bromobenzoate

  • IUPAC Name: ethyl 3-bromobenzoate

  • IUPAC Name: ethyl 4-bromobenzoate

Methyl Bromophenylacetate Isomers

For these isomers, a methyl ester of phenylacetic acid is brominated on the phenyl ring. Again, the ortho, meta, and para positions of the bromine atom lead to different isomers.

  • IUPAC Name: methyl 2-(2-bromophenyl)acetate

  • IUPAC Name: methyl 2-(3-bromophenyl)acetate

  • IUPAC Name: methyl 2-(4-bromophenyl)acetate

Methyl (Bromomethyl)benzoate Isomers

In this case, the bromine atom is on the methyl group attached to the benzene ring (a benzylic position), and the ester is a methyl benzoate.

  • IUPAC Name: methyl 2-(bromomethyl)benzoate

  • IUPAC Name: methyl 3-(bromomethyl)benzoate

  • IUPAC Name: methyl 4-(bromomethyl)benzoate

Comparative Data of C9H9BrO2 Isomers

The following tables summarize the key quantitative data for the identified isomers, facilitating easy comparison.

Table 1: Physical Properties of Ethyl Bromobenzoate Isomers
Propertyethyl 2-bromobenzoateethyl 3-bromobenzoateethyl 4-bromobenzoate
CAS Number 6091-64-124398-88-7[1]5798-75-4[2]
Molecular Weight ( g/mol ) 229.07229.07[1]229.07[2]
Melting Point (°C) Not applicable (liquid at room temp.)Not applicable (liquid at room temp.)18[2]
Boiling Point (°C) 117 / 17 mmHg130-131 / 12 mmHg[1]131 / 14 mmHg[3]
Density (g/mL at 25°C) 1.4431.431[1]1.403[3]
Refractive Index (n20/D) 1.5441.541[1]1.544[3]
Table 2: Physical Properties of Methyl Bromophenylacetate Isomers
Propertymethyl 2-(2-bromophenyl)acetatemethyl 2-(3-bromophenyl)acetatemethyl 2-(4-bromophenyl)acetate
CAS Number 57486-69-8[4]5445-23-841841-16-1[5]
Molecular Weight ( g/mol ) 229.07229.07229.07[5]
Melting Point (°C) Not applicable (liquid at room temp.)Not applicable (liquid at room temp.)113-114
Boiling Point (°C) 90-92 / 20 mmHg[4]Not available138-140 / 13 Torr[5]
Density (g/mL at 25°C) Not availableNot available1.445 (Predicted)[5]
Refractive Index (n20/D) Not availableNot available1.542
Table 3: Physical Properties of Methyl (Bromomethyl)benzoate Isomers
Propertymethyl 2-(bromomethyl)benzoatemethyl 3-(bromomethyl)benzoatemethyl 4-(bromomethyl)benzoate
CAS Number 2417-73-4[6]1129-28-8[7]2417-72-3[8]
Molecular Weight ( g/mol ) 229.07[6]229.07[7]229.07100[9]
Melting Point (°C) 30-35[10]46-47[7]57-58[8]
Boiling Point (°C) Not available112-114 / 3 mmHg[7]130-135 / 2 mmHg[8]
Density (g/mL at 25°C) 1.5 (Predicted)[10]1.47 (Predicted)~1.47
Refractive Index (n20/D) Not availableNot available1.559[9]

Experimental Protocols for Synthesis

The most common method for synthesizing ethyl bromobenzoates is through the Fischer esterification of the corresponding bromobenzoic acid.

General Protocol for Fischer Esterification of Bromobenzoic Acids

This protocol is a general guideline for the synthesis of ethyl 2-bromobenzoate, ethyl 3-bromobenzoate, and ethyl 4-bromobenzoate from their respective bromobenzoic acid precursors.

Materials:

  • Appropriate bromobenzoic acid (2-, 3-, or 4-bromobenzoic acid)

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • In a round-bottom flask, dissolve the bromobenzoic acid in an excess of anhydrous ethanol.[11]

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[11]

  • Heat the mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[11]

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.[11]

  • Transfer the residue to a separatory funnel and wash with deionized water to remove the acid catalyst.[11]

  • Extract the aqueous layer with ethyl acetate.[11]

  • Combine the organic layers and dry over anhydrous magnesium sulfate.[11]

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[11]

  • Purify the crude ester by silica gel column chromatography, typically using a mixture of petroleum ether and ethyl acetate as the eluent.[11]

Visualizations

Isomeric Structures of C9H9BrO2

The following diagrams illustrate the structural differences between the main isomers of C9H9BrO2.

G cluster_ethyl Ethyl Bromobenzoates cluster_methyl_phenylacetate Methyl Bromophenylacetates cluster_methyl_bromomethylbenzoate Methyl (Bromomethyl)benzoates ethyl 2-bromobenzoate ethyl 2-bromobenzoate ethyl 3-bromobenzoate ethyl 3-bromobenzoate ethyl 4-bromobenzoate ethyl 4-bromobenzoate methyl 2-(2-bromophenyl)acetate methyl 2-(2-bromophenyl)acetate methyl 2-(3-bromophenyl)acetate methyl 2-(3-bromophenyl)acetate methyl 2-(4-bromophenyl)acetate methyl 2-(4-bromophenyl)acetate methyl 2-(bromomethyl)benzoate methyl 2-(bromomethyl)benzoate methyl 3-(bromomethyl)benzoate methyl 3-(bromomethyl)benzoate methyl 4-(bromomethyl)benzoate methyl 4-(bromomethyl)benzoate G A Bromobenzoic Acid + Ethanol B Fischer Esterification (H2SO4 catalyst, Reflux) A->B Reactants C Reaction Work-up (Water Wash, Extraction) B->C Crude Product D Drying and Concentration C->D E Purification (Column Chromatography) D->E F Pure Ethyl Bromobenzoate E->F Final Product

References

Physical and chemical properties of Methyl 2-bromo-3-methylbenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of Methyl 2-bromo-3-methylbenzoate. It includes detailed experimental protocols for its synthesis and purification, and discusses its reactivity and potential applications in organic synthesis, particularly in the development of novel pharmaceutical compounds.

Chemical Identity and Physical Properties

This compound is an aromatic ester that serves as a versatile intermediate in organic synthesis.[1] Its key identifiers and physical properties are summarized below.

PropertyValueReference(s)
CAS Number 131001-86-0[2][3]
Molecular Formula C₉H₉BrO₂[1][2][3]
Molecular Weight 229.07 g/mol [2][3]
Appearance Colorless liquid[1]
Melting Point 10-12 °C[1]
Boiling Point 216-218 °C (Predicted: 267.4 ± 20.0 °C)[1][2]
Density 1.47 g/cm³ (Predicted: 1.433 ± 0.06 g/cm³)[1][2]
Solubility Soluble in organic solvents like ethanol and chloroform; slightly soluble in water.[1][2]
Refractive Index 1.5530 to 1.5570[2]
Flash Point 115.5 °C[2]
Vapor Pressure 0.008 mmHg at 25°C[2]

Synthesis and Purification

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 2-bromo-3-methylbenzoic acid.

Experimental Protocol: Synthesis of this compound

This protocol is based on the Fischer esterification of 2-bromo-3-methylbenzoic acid.

Materials:

  • 2-bromo-3-methylbenzoic acid (5 g, 23.2 mmol)

  • Anhydrous methanol (100 mL)

  • Concentrated sulfuric acid (0.5 mL)

  • Dichloromethane (50 mL)

  • Saturated sodium bicarbonate solution (30 mL)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • A solution of 2-bromo-3-methylbenzoic acid (5 g, 23.2 mmol) and concentrated sulfuric acid (0.5 mL) in anhydrous methanol (100 mL) is prepared in a round-bottom flask.[4]

  • The mixture is heated to reflux and maintained for 20 hours.[4]

  • Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.[4]

  • The concentrated residue is dissolved in dichloromethane (50 mL) and transferred to a separatory funnel.[4]

  • The organic layer is washed with a saturated sodium bicarbonate solution (30 mL) to neutralize any remaining acid.[4]

  • The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated again under reduced pressure to yield this compound.[4]

Synthesis Workflow

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product A 2-bromo-3-methylbenzoic acid D Reflux for 20 hours A->D B Anhydrous Methanol B->D C Conc. H₂SO₄ (catalyst) C->D E Solvent Removal (Rotovap) D->E F Dissolve in CH₂Cl₂ E->F G Wash with NaHCO₃ (aq) F->G H Dry with Na₂SO₄ G->H I Final Concentration (Rotovap) H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Purification by Column Chromatography

While the synthesis work-up provides a relatively pure product, high-purity applications may require further purification by column chromatography. The following is a general protocol that can be adapted.

Materials:

  • Crude this compound

  • Silica gel (60-120 or 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Eluent Selection: An appropriate solvent system is determined using TLC. A mixture of hexane and ethyl acetate (e.g., 9:1 v/v) is a good starting point to achieve an Rf value of approximately 0.2-0.4.

  • Column Packing: A slurry of silica gel in hexane is prepared and poured into the chromatography column, allowing it to pack under gravity or gentle pressure.

  • Sample Loading: The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with the chosen solvent system, and fractions are collected in separate tubes.

  • Fraction Analysis: The collected fractions are monitored by TLC to identify those containing the pure product.

  • Solvent Evaporation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield purified this compound.

Purification Workflow

G Purification by Column Chromatography A Crude Product B Dissolve in Minimal Eluent A->B C Load onto Silica Gel Column B->C D Elute with Hexane/Ethyl Acetate C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Solvent Removal (Rotovap) G->H I Pure this compound H->I

Caption: General workflow for the purification of this compound.

Chemical Properties and Reactivity

This compound is a key intermediate in the synthesis of more complex molecules, primarily due to the reactivity of the aryl bromide moiety.[1] It is a suitable substrate for various palladium-catalyzed cross-coupling reactions and can also participate in Grignard reactions.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring can be readily displaced in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. This makes it a valuable building block for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science. A general protocol for a Suzuki-Miyaura reaction using a similar aryl bromide is provided below.

Illustrative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., toluene/water or dioxane/water)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask are added this compound, phenylboronic acid, the palladium catalyst, and the base.

  • The flask is sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen) by several cycles of evacuation and backfilling.

  • Degassed solvent is added via syringe.

  • The reaction mixture is heated (e.g., 80-110 °C) with vigorous stirring and monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Suzuki-Miyaura Reaction Scheme

G General Suzuki-Miyaura Coupling Reaction A This compound C Pd Catalyst, Base A->C B Arylboronic Acid B->C E Biaryl Product C->E D Solvent, Heat D->C

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Grignard Reaction

The ester functional group of this compound can react with Grignard reagents. Typically, two equivalents of the Grignard reagent will add to the ester, first forming a ketone intermediate which then reacts with the second equivalent to form a tertiary alcohol after acidic workup. It is important to note that if a Grignard reagent were to be formed from the aryl bromide, it would likely react with the ester of another molecule, leading to polymerization. Therefore, reactions with external Grignard reagents are more common.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of this compound has been reported with the following chemical shifts (δ):

  • 7.46 ppm (dd, J = 1.0 Hz, J = 8.0 Hz, 1H): Aromatic proton

  • 7.34 ppm (dd, J = 1.0 Hz, J = 8.0 Hz, 1H): Aromatic proton

  • 7.24 ppm (t, J = 8.0 Hz, 1H): Aromatic proton

  • 3.93 ppm (s, 3H): Methyl ester protons (-OCH₃)

  • 2.46 ppm (s, 3H): Aromatic methyl protons (-CH₃)

¹³C NMR: While a specific spectrum for this compound is not readily available, the expected chemical shifts can be predicted based on data from similar substituted methyl benzoates. Key expected signals would include:

  • ~165-170 ppm: Carbonyl carbon of the ester group.

  • ~120-140 ppm: Aromatic carbons.

  • ~52 ppm: Methyl ester carbon (-OCH₃).

  • ~20-25 ppm: Aromatic methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

An experimental IR spectrum for this specific compound is not widely published. However, based on its functional groups, the IR spectrum is expected to show the following characteristic absorption bands:

  • ~3000-2850 cm⁻¹: C-H stretching from the methyl groups.

  • ~1730-1715 cm⁻¹: A strong C=O stretching from the ester carbonyl group.

  • ~1600 and ~1475 cm⁻¹: C=C stretching from the aromatic ring.

  • ~1250-1000 cm⁻¹: C-O stretching from the ester group.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI-MS), this compound would be expected to show a molecular ion peak (M⁺) at m/z 228 and an M+2 peak at m/z 230 of nearly equal intensity, which is characteristic of the presence of a single bromine atom. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 197/199, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 169/171.

Applications in Drug Discovery and Development

Aryl bromides and benzoic acid derivatives are common structural motifs in many biologically active molecules. This compound serves as a valuable building block in the synthesis of complex organic molecules that are screened for pharmaceutical activity.[1] Its utility in forming carbon-carbon bonds via cross-coupling reactions allows for the construction of diverse molecular scaffolds, which is a key strategy in modern drug discovery. While this specific isomer is not famously linked to a blockbuster drug, related isomers are known intermediates in the synthesis of important pharmaceuticals, highlighting the potential of this class of compounds.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Methyl 2-bromo-3-methylbenzoate structure and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-bromo-3-methylbenzoate, a key chemical intermediate in various fields of research and development. This document details its chemical structure, molecular weight, synthesis, and significant applications, particularly in the synthesis of pharmaceuticals and other complex organic molecules.

Core Chemical Data

This compound is an organic compound valued for its utility as a building block in chemical synthesis.[1] Its key quantitative data are summarized below for easy reference.

PropertyValue
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol [2][3][4][5]
CAS Number 131001-86-0[1][3][4][5]
Appearance Colorless to light yellow/orange clear liquid
Boiling Point 267.4 ± 20.0 °C (Predicted)[5]
Density 1.433 ± 0.06 g/cm³[5]
Flash Point 115.5 °C[5]
Water Solubility Slightly soluble in water[5]

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding carboxylic acid, 2-bromo-3-methylbenzoic acid. The following sections detail the synthesis of the precursor acid and its subsequent esterification.

Synthesis of 2-bromo-3-methylbenzoic Acid

A common route for the synthesis of 2-bromo-3-methylbenzoic acid involves the bromination of p-nitrotoluene, followed by a series of reactions to introduce the carboxylic acid functionality.

Experimental Protocol:

A. 2-Bromo-4-nitrotoluene

  • In a 200-ml three-necked, round-bottomed flask equipped with a reflux condenser, a separatory funnel, and a mechanical stirrer, place 68.5 g (0.5 mole) of p-nitrotoluene and 1.0 g of iron powder.

  • Heat the mixture to 75–80°C using a water bath and begin vigorous stirring.

  • Add 30.5 ml (0.59 mole) of bromine over 30 minutes.

  • After the addition is complete, maintain the temperature at 75–80°C with continued stirring for another 1.5 hours.

  • Pour the reaction mixture into 750 ml of ice-cold 10% sodium hydroxide solution with vigorous stirring.

  • Allow the solid to settle and decant the supernatant liquid.

  • To the residue, add 250 ml of glacial acetic acid and heat until the solid melts completely.

  • Stir the two liquid phases thoroughly, then cool to 5°C in an ice bath and decant the supernatant.

  • Repeat the heating and cooling cycle with 500 ml of 10% acetic acid and then with 500 ml of 1% sodium hydroxide solution.[2]

  • Collect the solid 2-bromo-4-nitrotoluene on a Büchner funnel and wash thoroughly with water. The moist product can be used directly in the next step.

B. 2-Bromo-3-methylbenzoic Acid Caution: This procedure evolves poisonous hydrogen cyanide and must be performed in a well-ventilated fume hood.

  • In a 5-l round-bottomed flask, place 90 g of potassium cyanide, 900 ml of 2-ethoxyethanol, 850 ml of water, and the moist 2-bromo-4-nitrotoluene from the previous step.

  • Attach a reflux condenser and boil the mixture for 16 hours.

  • To the hot, dark-red solution, add 1.5 l of water and acidify with concentrated hydrochloric acid (Caution! Hydrogen cyanide is evolved).

  • Collect the tarry solid on a Büchner funnel, wash with 50 ml of water, and dry.

  • Pulverize the dried solid and boil it under reflux for 3 hours with 500 ml of petroleum ether (b.p. 90–100°).

  • Filter the hot mixture and discard the solid.

  • Allow the filtrate to cool to room temperature to crystallize the 2-bromo-3-methylbenzoic acid.

  • Collect the white acid by filtration.[2]

Esterification to this compound

The final product is obtained through the esterification of 2-bromo-3-methylbenzoic acid.

Experimental Protocol:

  • A solution of 2-bromo-3-methylbenzoic acid in anhydrous methanol is prepared.

  • A catalytic amount of concentrated sulfuric acid is added to the solution.

  • The mixture is heated to reflux.

  • Upon completion of the reaction, the product is isolated and purified using standard techniques such as extraction and distillation.

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis. Its primary applications are in the following areas:

  • Pharmaceutical Synthesis : It serves as a crucial intermediate in the production of various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[1]

  • Agrochemicals : The compound is used in the formulation of herbicides and pesticides.[1]

  • Material Science : It finds application in the development of advanced materials like polymers and coatings.[1]

  • Organic Synthesis : The bromine atom on the aromatic ring facilitates various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing complex molecular architectures.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 2-bromo-3-methylbenzoic acid.

SynthesisWorkflow 2-bromo-3-methylbenzoic acid 2-bromo-3-methylbenzoic acid Reaction Reaction 2-bromo-3-methylbenzoic acid->Reaction Methanol Methanol Methanol->Reaction Sulfuric Acid (catalyst) Sulfuric Acid (catalyst) Sulfuric Acid (catalyst)->Reaction This compound This compound Reaction->this compound

Caption: Esterification of 2-bromo-3-methylbenzoic acid.

References

An In-Depth Technical Guide to Methyl 2-bromo-m-toluate and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-m-toluate, a substituted aromatic carboxylate, is a key building block in modern organic synthesis. Its utility is primarily derived from the presence of two reactive sites: a bromine atom on the aromatic ring, which is amenable to a variety of cross-coupling reactions, and a methyl ester group, which can be further manipulated. This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and applications, with a focus on its role in the formation of carbon-carbon bonds.

Nomenclature and Synonyms

The compound is most consistently identified by its CAS number. However, it is known by several synonymous names in chemical literature and supplier catalogs.

Identifier Name/Value
IUPAC Name Methyl 2-bromo-3-methylbenzoate
CAS Number 131001-86-0
Common Synonyms Methyl 2-bromo-m-toluate
2-Bromo-3-methylbenzoic acid methyl ester
2-Bromo-m-toluic acid methyl ester
Molecular Formula C₉H₉BrO₂

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, storage, and use in chemical reactions.

Property Value
Molecular Weight 229.07 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 267.4 ± 20.0 °C (Predicted)
Density 1.433 ± 0.06 g/cm³
Solubility Slightly soluble in water. Soluble in organic solvents like methanol and chloroform.[1]
Physical State Liquid at room temperature

Synthesis of this compound

This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 2-bromo-3-methylbenzoic acid.

Experimental Protocol: Esterification of 2-bromo-3-methylbenzoic acid

This protocol describes the synthesis of this compound from 2-bromo-3-methylbenzoic acid using methanol in the presence of a catalytic amount of sulfuric acid.

Materials:

  • 2-bromo-3-methylbenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 2-bromo-3-methylbenzoic acid (5 g, 23.2 mmol) in anhydrous methanol (100 mL) is prepared in a round-bottom flask.

  • Concentrated sulfuric acid (0.5 mL) is carefully added to the solution.

  • The reaction mixture is heated to reflux and maintained for 20 hours.

  • After completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is dissolved in dichloromethane (50 mL) and washed with a saturated sodium bicarbonate solution (30 mL) to neutralize the excess acid.

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.

Expected Yield: 83%[2]

Product Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.46 (dd, J = 8.0, 1.0 Hz, 1H), 7.34 (dd, J = 8.0, 1.0 Hz, 1H), 7.24 (t, J = 8.0 Hz, 1H), 3.93 (s, 3H), 2.46 (s, 3H).[2]

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of this compound start Start: 2-bromo-3-methylbenzoic acid esterification Esterification (Methanol, H₂SO₄, Reflux) start->esterification workup Workup (DCM, NaHCO₃ wash, Drying) esterification->workup product Product: this compound workup->product G center Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br Ar-Pd(II)-Br Oxidative\nAddition->Ar-Pd(II)-Br Transmetalation Transmetalation Ar-Pd(II)-Br->Transmetalation R-B(OH)₂ Base Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-R->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-R G center Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br Ar-Pd(II)-Br Oxidative\nAddition->Ar-Pd(II)-Br Carbopalladation Carbopalladation Ar-Pd(II)-Br->Carbopalladation Alkene R-Pd(II)-Br R-Pd(II)-Br Carbopalladation->R-Pd(II)-Br Syn β-Hydride\nElimination Syn β-Hydride Elimination R-Pd(II)-Br->Syn β-Hydride\nElimination Alkene-Pd(II)-H Alkene-Pd(II)-H Syn β-Hydride\nElimination->Alkene-Pd(II)-H Alkene-Pd(II)-H->Pd(0) Base -HBase⁺Br⁻

References

An In-depth Technical Guide to 2-Bromo-3-methylbenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of Methyl 2-bromo-3-methylbenzoate, a versatile building block in organic synthesis with significant applications in the pharmaceutical and material science sectors.

Core Chemical Properties

2-Bromo-3-methylbenzoic Acid Methyl Ester, also known as this compound, is a substituted aromatic compound. Its structure, featuring a bromine atom and a methyl group on the benzene ring, alongside a methyl ester functional group, imparts unique reactivity that makes it a valuable intermediate in a variety of chemical transformations.[1]

PropertyValueSource
CAS Number 131001-86-0[2][3]
Molecular Formula C₉H₉BrO₂[2][3]
Molecular Weight 229.07 g/mol [2][3]
IUPAC Name This compound[3]
Canonical SMILES CC1=C(C(=CC=C1)C(=O)OC)Br[3]
InChI InChI=1S/C9H9BrO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,1-2H3[3]
InChIKey QAOFGUXVDAZKBW-UHFFFAOYSA-N[3]

Spectroscopic Data

Spectroscopic Data
¹H NMR (400MHz, CDCl₃) δ: 7.97-7.99 (d, 1H), 7.81-7.84 (m, 2H), 4.46 (s, 2H), 3.92 (s, 3H), 2.65 (s, 3H)
¹³C NMR Spectral data available.
Mass Spectrometry Exact Mass: 227.97859 Da
Infrared (IR) Spectroscopy IR spectral data is available from the Coblentz Society's evaluated infrared reference spectra collection.

Applications in Synthesis

The strategic placement of the bromo and methyl groups on the aromatic ring makes this compound a versatile reagent in organic synthesis.

  • Pharmaceutical Synthesis : It is a key intermediate in the development of various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[1] The compound is also used in the synthesis of inhibitors for anti-apoptotic proteins, which are often overexpressed in cancers.[4]

  • Agrochemical Development : This ester is employed in the formulation of novel pesticides and herbicides.[1]

  • Material Science : Its unique properties are leveraged in the creation of advanced materials, such as specialty polymers and coatings.[1][5]

  • Cross-Coupling Reactions : The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the formation of new carbon-carbon bonds.[6][7][8] This is a cornerstone of modern organic synthesis for constructing complex molecules.[7][9][10][11]

Experimental Protocols

Synthesis of 2-Bromo-3-methylbenzoic Acid

A common precursor to the methyl ester is 2-bromo-3-methylbenzoic acid. A typical synthesis involves the bromination of p-nitrotoluene, followed by a series of reactions to introduce the carboxylic acid functionality.[12]

Caution: This procedure involves the use of hazardous materials, including bromine and potassium cyanide, and generates hydrogen cyanide gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[12]

Step 1: Bromination of p-Nitrotoluene [12]

  • In a three-necked flask equipped with a reflux condenser, separatory funnel, and mechanical stirrer, combine p-nitrotoluene and iron powder.[12]

  • Heat the mixture to 75-80°C.[12]

  • Add bromine dropwise over 30 minutes while stirring vigorously.[12]

  • Maintain the temperature and stirring for an additional 1.5 hours.[12]

  • Pour the reaction mixture into an ice-cold sodium hydroxide solution.[12]

  • Isolate and purify the resulting 2-bromo-4-nitrotoluene.[12]

Step 2: Synthesis of 2-Bromo-3-methylbenzoic Acid [12]

  • In a large flask, combine potassium cyanide, 2-ethoxyethanol, water, and the 2-bromo-4-nitrotoluene from the previous step.[12]

  • Reflux the mixture for 16 hours.[12]

  • Acidify the hot solution with concentrated hydrochloric acid, which will evolve hydrogen cyanide gas.[12]

  • Boil the mixture to expel any remaining hydrogen cyanide.[12]

  • Cool the solution and filter to remove any solid impurities.[12]

  • Extract the filtrate with chloroform.[12]

  • Extract the combined chloroform layers with ammonium carbonate solution.[12]

  • Acidify the ammonium carbonate solution to precipitate the crude 2-bromo-3-methylbenzoic acid.[12]

  • Recrystallize the crude product from petroleum ether to obtain the pure acid.[12]

Esterification to this compound

The synthesis of the title compound, this compound, is typically achieved through the esterification of 2-bromo-3-methylbenzoic acid.[13]

  • Dissolve 2-bromo-3-methylbenzoic acid in methanol.[13]

  • Add a catalytic amount of sulfuric acid.[13]

  • Reflux the reaction mixture to drive the esterification.

  • After the reaction is complete, neutralize the acid catalyst.

  • Remove the methanol under reduced pressure.

  • Extract the product with an organic solvent and wash with water.

  • Dry the organic layer and evaporate the solvent to yield the crude this compound.

  • Purify the crude product by distillation or column chromatography.

Safety and Handling

Hazard Identification: [3]

  • Causes skin irritation (H315).[3]

  • Causes serious eye irritation (H319).[3]

  • May cause respiratory irritation (H335).[3]

Precautionary Measures: [3]

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • Wash skin thoroughly after handling.[3]

  • Use only outdoors or in a well-ventilated area.[3]

  • Wear protective gloves/protective clothing/eye protection/face protection.[3]

Visualizing Synthetic Pathways

The following diagrams illustrate key synthetic transformations involving 2-Bromo-3-methylbenzoic Acid Methyl Ester and its precursors.

Synthesis_of_Precursor p-Nitrotoluene p-Nitrotoluene 2-Bromo-4-nitrotoluene 2-Bromo-4-nitrotoluene p-Nitrotoluene->2-Bromo-4-nitrotoluene Br2, Fe 2-Bromo-3-methylbenzonitrile 2-Bromo-3-methylbenzonitrile 2-Bromo-4-nitrotoluene->2-Bromo-3-methylbenzonitrile KCN 2-Bromo-3-methylbenzoic Acid 2-Bromo-3-methylbenzoic Acid 2-Bromo-3-methylbenzonitrile->2-Bromo-3-methylbenzoic Acid H3O+

Caption: Synthesis of the precursor, 2-Bromo-3-methylbenzoic Acid.

Esterification 2-Bromo-3-methylbenzoic Acid 2-Bromo-3-methylbenzoic Acid This compound This compound 2-Bromo-3-methylbenzoic Acid->this compound Methanol, H2SO4

Caption: Esterification to form the title compound.

Suzuki_Coupling cluster_reactants Reactants This compound This compound Coupled Product Methyl 2-aryl-3-methylbenzoate Arylboronic Acid Arylboronic Acid Arylboronic Acid->Coupled Product Arylboronic Acid->Coupled Product Pd catalyst, Base

Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.

References

Methyl 2-bromo-3-methylbenzoate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Methyl 2-bromo-3-methylbenzoate (CAS No. 131001-86-0). The information is intended for professionals in research and drug development who may handle this compound. This document outlines the known hazards, provides recommendations for safe handling and storage, and details emergency procedures.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. All personnel should be fully aware of its potential risks before handling. The primary hazards are skin, eye, and potential respiratory irritation.[1][2]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[2]

Hazard Pictograms and Signal Word
  • Pictogram:

    • GHS07: Exclamation Mark[2]

  • Signal Word:

    • Warning [1][2]

Hazard and Precautionary Statements
  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements:

    • Prevention: P261, P264, P271, P280[2]

    • Response: P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364[1][2]

    • Storage: P403+P233, P405

    • Disposal: P501

Data Presentation

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 131001-86-0TCI, Fisher Scientific
Molecular Formula C₉H₉BrO₂TCI, PubChem
Molecular Weight 229.07 g/mol PubChem
Appearance Colorless to light yellow to light orange clear liquidTCI
Boiling Point 267.4 ± 20.0 °C (Predicted)ECHEMI
Density 1.433 ± 0.06 g/cm³ (Predicted)ECHEMI
Flash Point 115.5 °CECHEMI
Water Solubility Slightly soluble in waterChemicalBook
Purity >98.0% (GC)TCI
Table 2: Toxicological and Hazard Information
ParameterInformationSource(s)
Acute Toxicity No data available.-
Skin Corrosion/Irritation Causes skin irritation (Category 2). There may be irritation and redness at the site of contact.TCI, Shanghai Canbi Pharma
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2). There may be irritation and redness. The eyes may water profusely.TCI, Shanghai Canbi Pharma
Respiratory Sensitization No data available.-
Skin Sensitization No data available.-
Germ Cell Mutagenicity No data available.-
Carcinogenicity No data available.-
Reproductive Toxicity No data available.-
STOT-Single Exposure May cause respiratory irritation (Category 3). There may be irritation of the throat with a feeling of tightness in the chest. Exposure may cause coughing or wheezing.Shanghai Canbi Pharma
STOT-Repeated Exposure No data available.-
Aspiration Hazard No data available.-

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from established synthetic procedures.

Materials:

  • 2-bromo-3-methylbenzoic acid (5 g, 23.2 mmol)

  • Anhydrous methanol (100 mL)

  • Concentrated sulfuric acid (0.5 mL)

  • Dichloromethane (50 mL)

  • Saturated sodium bicarbonate solution (30 mL)

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 2-bromo-3-methylbenzoic acid (5 g, 23.2 mmol) and concentrated sulfuric acid (0.5 mL) in anhydrous methanol (100 mL) is prepared in a suitable reaction vessel.

  • The mixture is heated to reflux and maintained for 20 hours.

  • Upon completion of the reaction, the solvent is removed by concentration under reduced pressure using a rotary evaporator.

  • The resulting residue is dissolved in dichloromethane (50 mL).

  • The organic solution is washed with a saturated sodium bicarbonate solution (30 mL) to neutralize any remaining acid.

  • The organic phase is then dried over anhydrous sodium sulfate.

  • The dried solution is filtered and concentrated again under reduced pressure by rotary evaporator to yield this compound.

Safety and Handling Precautions

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling larger quantities or when there is a potential for aerosol generation.

  • Ensure that safety showers and eyewash stations are readily accessible and in good working order.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Skin Protection:

    • Wear a lab coat to protect against skin exposure.

    • Chemically resistant gloves (e.g., nitrile) should be worn at all times. Inspect gloves for any signs of degradation before use.

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Safe Handling Workflow

The following diagram illustrates the recommended workflow for the safe handling of this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet Don PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Review SDS->Don PPE Prepare Work Area Ensure Fume Hood is On and Area is Clear Don PPE->Prepare Work Area Weigh/Measure Weigh or Measure Required Amount Prepare Work Area->Weigh/Measure In Fume Hood Perform Reaction Conduct Experiment Weigh/Measure->Perform Reaction Store Securely Store in Tightly Closed Container in a Cool, Ventilated Area Perform Reaction->Store Securely Decontaminate Decontaminate Glassware and Work Surfaces Store Securely->Decontaminate Dispose Waste Dispose of Waste in Designated Chemical Waste Container Decontaminate->Dispose Waste Doff PPE Remove PPE Correctly Dispose Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation or other symptoms occur, seek medical attention.

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Spill Response
  • Minor Spills:

    • Alert personnel in the immediate area.

    • Ensure adequate ventilation and wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a designated, labeled waste container.

    • Clean the spill area with a suitable decontaminating agent.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert others and contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Fire-Fighting Measures
  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific hazards arising from the chemical: In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen bromide may be produced.[2]

  • Protective equipment for firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Do not dispose of down the drain.

Logical Relationships in Emergency Response

The following diagram illustrates the logical flow of actions in the event of an emergency involving this compound.

G Emergency Response Logic for this compound Incident Incident Assess Situation Assess Situation Incident->Assess Situation Minor Spill Minor Spill Assess Situation->Minor Spill Is it a minor spill? Major Spill Major Spill Assess Situation->Major Spill Is it a major spill? Personal Exposure Personal Exposure Assess Situation->Personal Exposure Is there personal exposure? Fire Fire Assess Situation->Fire Is there a fire? Use Spill Kit Use Spill Kit Minor Spill->Use Spill Kit Evacuate Area Evacuate Area Major Spill->Evacuate Area Administer First Aid Administer First Aid Personal Exposure->Administer First Aid Fire->Evacuate Area Use Fire Extinguisher Use Fire Extinguisher Fire->Use Fire Extinguisher If safe to do so Call Emergency Services Call Emergency Services Evacuate Area->Call Emergency Services Evacuate Area->Call Emergency Services Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention

Caption: Logical decision-making process for emergency situations.

References

GHS Hazard Classification of Methyl 2-bromo-3-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for Methyl 2-bromo-3-methylbenzoate. It is intended to serve as a critical resource for professionals in research, scientific, and drug development fields, offering detailed information on its hazard profile, relevant experimental protocols, and a logical framework for its classification.

GHS Hazard Classification Summary

This compound has been classified under GHS based on notifications to the European Chemicals Agency (ECHA) C&L Inventory. The aggregated information from multiple notifiers has established the following hazard classifications.

GHS Hazard ClassificationHazard Class and CategoryPictogramSignal WordHazard Statement
Skin Corrosion/IrritationSkin Irrit. 2!WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationEye Irrit. 2!WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)STOT SE 3 (Respiratory tract irritation)!WarningH335: May cause respiratory irritation

Precautionary Statements

A comprehensive set of precautionary statements (P-statements) has been associated with the handling of this compound to ensure safety.[1][2] These statements provide guidance on prevention, response, storage, and disposal.

Prevention:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Response:

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER/doctor if you feel unwell.

  • P321: Specific treatment (see supplemental first aid instruction on this label).

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

Storage:

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

Disposal:

  • P501: Dispose of contents/container to an approved waste disposal plant.

Physicochemical and Toxicological Data

PropertyValue
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
CAS Number 131001-86-0
Appearance Colorless to light yellow to light orange clear liquid
Boiling Point 267.4 ± 20.0 °C (Predicted)
Flash Point 115.5 °C
Density 1.433 ± 0.06 g/cm³
Water Solubility Slightly soluble in water
Vapor Pressure 0.008 mmHg at 25°C

Experimental Protocols for GHS Classification

The GHS classification of this compound is based on standardized experimental protocols, likely following the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. The following sections detail the principles of the methodologies that would be employed to determine the observed hazards.

Skin Irritation (OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method is a preferred alternative to animal testing for identifying skin irritants.

  • Principle: The test utilizes a reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.[3] The test chemical is applied topically to the RhE tissue. Skin irritation is identified by its ability to decrease cell viability below a defined threshold.[4]

  • Methodology:

    • Tissue Preparation: Reconstituted human epidermis models are pre-incubated.

    • Test Substance Application: The test substance is applied to the surface of the RhE tissue for a defined period (e.g., 60 minutes).[4]

    • Incubation and Rinsing: Following exposure, the tissue is thoroughly rinsed and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.[4]

    • Viability Assessment: Cell viability is measured using a vital dye such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The enzymatic conversion of MTT to a colored formazan salt by viable cells is quantified spectrophotometrically.

    • Classification Criteria: A substance is classified as a skin irritant (Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[3][4]

Eye Irritation (OECD Guideline 405: Acute Eye Irritation/Corrosion)

This in vivo test is conducted when in vitro data is insufficient. It is performed sequentially to minimize animal use.

  • Principle: The test substance is applied in a single dose to one eye of an experimental animal, typically an albino rabbit, with the untreated eye serving as a control.[1][5] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[5]

  • Methodology:

    • Animal Selection: Healthy, young adult albino rabbits are used.

    • Initial Test: A single animal is initially tested.

    • Test Substance Application: A measured amount of the test substance is instilled into the conjunctival sac of one eye.

    • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[6] The severity of ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) is scored.

    • Confirmatory Test: If a corrosive or severe irritant effect is not observed, the response is confirmed in up to two additional animals.[6]

    • Classification Criteria: The classification as an eye irritant (Category 2) is based on the severity and reversibility of the observed lesions within a 21-day observation period.

Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)

The classification for STOT SE 3 is based on evidence of respiratory tract irritation.

  • Principle: This classification is based on reliable evidence from human experience or specific animal studies showing transient irritant effects on the respiratory tract.[7]

  • Methodology:

    • Human Evidence: This can include occupational exposure data or case reports where individuals exhibit symptoms of respiratory irritation such as coughing, pain, choking, and breathing difficulties.[7]

    • Animal Studies (OECD Guideline 436: Acute Inhalation Toxicity): While primarily designed for acute toxicity, this guideline can provide evidence of respiratory tract irritation.[8]

      • Exposure: Animals are exposed to the substance via inhalation for a defined period.

      • Observation: Clinical signs of respiratory irritation are observed during and after exposure.

      • Pathology: Microscopic examination of the respiratory tract can provide evidence of irritation.[8]

  • Classification Criteria: The substance is classified as STOT SE, Category 3, with the hazard statement "May cause respiratory irritation" if there is sufficient evidence of transient respiratory irritant effects.

GHS Classification Workflow

The following diagram illustrates the logical workflow for the GHS hazard classification of a chemical substance like this compound, based on the available data and established criteria.

GHS_Classification_Workflow cluster_data Data Collection & Evaluation cluster_classification Hazard Classification cluster_health_hazards Health Hazard Determination for This compound cluster_results Classification & Communication Data Gather Physicochemical, Toxicological & Ecotoxicological Data Eval Evaluate Data Quality & Relevance Data->Eval Phys Physical Hazards Eval->Phys Apply GHS Criteria Health Health Hazards Eval->Health Apply GHS Criteria Env Environmental Hazards Eval->Env Apply GHS Criteria Skin Skin Corrosion/Irritation (OECD 439/404) Health->Skin Eye Serious Eye Damage/Irritation (OECD 405) Health->Eye STOT Specific Target Organ Toxicity Single Exposure (STOT-SE) Health->STOT OtherHealth Other Health Hazards (e.g., Acute Toxicity, Mutagenicity) Health->OtherHealth SkinCat Skin Irrit. 2 (H315) Skin->SkinCat EyeCat Eye Irrit. 2 (H319) Eye->EyeCat STOTCat STOT SE 3 (H335) STOT->STOTCat Label Generate Label Elements: Pictogram, Signal Word, Hazard & Precautionary Statements SkinCat->Label EyeCat->Label STOTCat->Label SDS Compile Safety Data Sheet (SDS) Label->SDS

Caption: GHS classification workflow for this compound.

References

Methodological & Application

Synthesis protocol for Methyl 2-bromo-3-methylbenzoate from 2-bromo-3-methylbenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of methyl 2-bromo-3-methylbenzoate from 2-bromo-3-methylbenzoic acid. Three common and effective esterification methods are presented: Fischer-Speier Esterification, methylation using trimethylsilyldiazomethane (TMS-diazomethane), and a two-step conversion via an acyl chloride intermediate. This application note offers a comparative analysis of these methods, presenting quantitative data to aid researchers in selecting the most suitable protocol based on factors such as reaction time, yield, and handling of hazardous reagents.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals. The strategic placement of the bromo and methyl substituents on the aromatic ring makes it a versatile building block for various cross-coupling reactions and further functionalization. The efficient synthesis of this ester from its corresponding carboxylic acid is a critical step in many synthetic routes. This document outlines and compares three distinct methods for this transformation, providing detailed experimental procedures and expected outcomes.

Comparative Data of Synthesis Protocols

The following table summarizes the key parameters for the three detailed synthesis methods. The data for Fischer Esterification and Acyl Chloride formation are based on typical results for structurally similar substituted benzoic acids, while the data for TMS-diazomethane is based on reactions with other brominated benzoic acid derivatives.

MethodKey ReagentsCatalyst/Activating AgentSolventReaction TimeTemperatureTypical Yield (%)
Fischer-Speier Esterification MethanolSulfuric Acid (catalytic)Methanol6-12 hoursReflux (~65°C)85-95%
TMS-Diazomethane Methylation TrimethylsilyldiazomethaneNoneToluene, Methanol5-15 minutesRoom Temperature~65-75%
Acyl Chloride Formation Oxalyl Chloride, MethanolDMF (catalytic)Dichloromethane2-3 hoursRoom Temperature>90% (2 steps)

Experimental Protocols

Method 1: Fischer-Speier Esterification

This classical method utilizes an excess of methanol as both a reagent and a solvent, with a strong acid catalyst to drive the equilibrium towards the ester product.

Materials:

  • 2-bromo-3-methylbenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-3-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether or dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Method 2: Methylation with Trimethylsilyldiazomethane (TMS-Diazomethane)

This method offers a rapid and mild alternative for the synthesis of methyl esters, avoiding harsh acidic conditions and high temperatures. TMS-diazomethane is a safer alternative to the highly toxic and explosive diazomethane.

Materials:

  • 2-bromo-3-methylbenzoic acid

  • Trimethylsilyldiazomethane (TMS-diazomethane) solution (typically 2.0 M in hexanes or diethyl ether)

  • Toluene

  • Methanol

Procedure:

  • In a well-ventilated fume hood, dissolve 2-bromo-3-methylbenzoic acid (1.0 eq) in a mixture of toluene and methanol (e.g., 10:1 v/v).

  • Cool the solution in an ice bath.

  • Slowly add the TMS-diazomethane solution (1.1-1.2 equivalents) dropwise to the stirred solution of the carboxylic acid. Evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 5-15 minutes. The persistence of a yellow color indicates the presence of excess TMS-diazomethane.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench any excess TMS-diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel.

Method 3: Two-Step Synthesis via Acyl Chloride

This high-yield method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then readily esterified with methanol.

Materials:

  • 2-bromo-3-methylbenzoic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Methanol

  • Triethylamine or Pyridine (optional, as an acid scavenger)

Procedure:

Step 1: Formation of 2-bromo-3-methylbenzoyl chloride

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 2-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.2-1.5 equivalents) or thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred solution at room temperature. Gas evolution will be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the gas evolution ceases and the starting material is consumed (monitored by TLC).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-bromo-3-methylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Esterification of the Acyl Chloride

  • Dissolve the crude acyl chloride in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add anhydrous methanol (1.5-2.0 equivalents) to the stirred solution. An acid scavenger such as triethylamine or pyridine (1.5 equivalents) can be added to neutralize the HCl generated.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Wash the reaction mixture with water, 1M HCl (if an amine base was used), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the desired ester.

  • Purify by column chromatography if necessary.

Visualized Workflows

Synthesis_Pathway cluster_fischer Fischer Esterification cluster_tmsd TMS-Diazomethane cluster_acyl Acyl Chloride Route 2-bromo-3-methylbenzoic acid 2-bromo-3-methylbenzoic acid MeOH, H₂SO₄ (cat.) MeOH, H₂SO₄ (cat.) TMSCHN₂, Toluene/MeOH TMSCHN₂, Toluene/MeOH 1. (COCl)₂, DMF (cat.)\n2. MeOH 1. (COCl)₂, DMF (cat.) 2. MeOH This compound This compound MeOH, H₂SO₄ (cat.)->this compound TMSCHN₂, Toluene/MeOH->this compound 1. (COCl)₂, DMF (cat.)\n2. MeOH->this compound

Caption: Overview of synthetic routes to this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Starting Material add_reagents Add Reagents/Catalyst start->add_reagents react React under specified conditions (heat/stir) add_reagents->react quench Quench Reaction react->quench extract Solvent Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (if necessary) concentrate->purify product Isolated Product purify->product

Application Notes and Protocols: Esterification of 2-Bromo-3-methylbenzoic Acid with Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of methyl 2-bromo-3-methylbenzoate via the Fischer esterification of 2-bromo-3-methylbenzoic acid with methanol. This process is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined below are based on established chemical principles and published synthetic methods, ensuring a reliable and reproducible procedure.

Introduction

Esterification is a fundamental reaction in organic synthesis, involving the conversion of a carboxylic acid and an alcohol into an ester and water. The Fischer esterification, specifically, is an acid-catalyzed reaction that is widely employed due to its simplicity and the use of readily available reagents.[1] In the context of drug development, the synthesis of specific esters, such as this compound, serves as a key step in building more complex molecular architectures. The presence of the bromo- and methyl- substituents on the aromatic ring provides handles for further functionalization, making this a versatile intermediate.

The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products.[2] This is typically accomplished by using an excess of one of the reactants, usually the alcohol, or by removing water as it is formed.[2][3]

Reaction and Mechanism

The overall reaction involves the treatment of 2-bromo-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound and water.

Overall Reaction:

The reaction proceeds via a nucleophilic acyl substitution mechanism, which is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of this compound.

Materials and Equipment

Reagents:

  • 2-bromo-3-methylbenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • Standard laboratory glassware

Synthesis of this compound[4]
  • To a solution of 2-bromo-3-methylbenzoic acid (e.g., 5 g, 23.2 mmol) in anhydrous methanol (100 mL), slowly add concentrated sulfuric acid (0.5 mL).

  • Heat the mixture to reflux and maintain for 20 hours.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent by concentration under reduced pressure using a rotary evaporator.

Work-up and Purification[4]
  • Dissolve the concentrated residue in dichloromethane (50 mL).

  • Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (30 mL) to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Further purification can be achieved by column chromatography if necessary.

Data Presentation

The following table summarizes typical quantitative data for the esterification of 2-bromo-3-methylbenzoic acid with methanol.

ParameterValueReference
Reactants
2-bromo-3-methylbenzoic acid5 g (23.2 mmol)[4]
Anhydrous Methanol100 mL[4]
Concentrated Sulfuric Acid0.5 mL[4]
Reaction Conditions
TemperatureReflux[4]
Reaction Time20 hours[4]
Product
Product NameThis compound[4][5]
AppearanceColorless to light yellow liquid[6]
Molecular FormulaC₉H₉BrO₂[5]
Molecular Weight229.07 g/mol [7]
Yield4.43 g (83%)[4]

Visualizations

Fischer Esterification Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed esterification.

Fischer_Esterification sub Carboxylic Acid + Methanol protonation Protonation of Carbonyl Oxygen sub->protonation activated_acid Protonated Carboxylic Acid protonation->activated_acid nucleophilic_attack Nucleophilic Attack by Methanol activated_acid->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer intermediate2 Protonated Intermediate proton_transfer->intermediate2 elimination Elimination of Water intermediate2->elimination protonated_ester Protonated Ester elimination->protonated_ester deprotonation Deprotonation protonated_ester->deprotonation product Ester + Water deprotonation->product Experimental_Workflow start Start mixing Mix 2-bromo-3-methylbenzoic acid, methanol, and H₂SO₄ start->mixing reflux Reflux for 20 hours mixing->reflux cool Cool to Room Temperature reflux->cool concentrate1 Concentrate under Reduced Pressure cool->concentrate1 dissolve Dissolve in Dichloromethane concentrate1->dissolve wash Wash with Saturated NaHCO₃ dissolve->wash dry Dry with Anhydrous Na₂SO₄ wash->dry filter Filter dry->filter concentrate2 Concentrate under Reduced Pressure filter->concentrate2 product Pure this compound concentrate2->product

References

Application Notes and Protocols for the Suzuki Coupling of Methyl 2-bromo-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is distinguished by its mild conditions, broad functional group tolerance, and the stability of its reagents, making it invaluable in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

Methyl 2-bromo-3-methylbenzoate is a sterically hindered aryl bromide that presents unique challenges and opportunities in cross-coupling reactions. The presence of substituents ortho to the bromine atom can influence the reactivity of the substrate, often requiring carefully optimized reaction conditions. These application notes provide detailed protocols and representative data for the successful application of this compound as a substrate in Suzuki coupling reactions, facilitating the synthesis of a variety of biaryl compounds.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid or its ester is transferred to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple to form the biaryl product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Due to the steric hindrance from the methyl and methyl ester groups adjacent to the bromine on this compound, the selection of an appropriate bulky and electron-rich phosphine ligand is crucial to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdAr_prime Ar'-B(OR)2 Base Transmetalation Transmetalation ArPdAr_prime->Pd0 Ar-Ar' RedElim Reductive Elimination Product Methyl 3-methyl-2-arylbenzoate ArX This compound ArB Arylboronic Acid

Figure 1: General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Data Presentation: Representative Reaction Conditions and Yields

The successful Suzuki-Miyaura coupling of sterically hindered substrates like this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions and expected yields for the coupling of this compound with various arylboronic acids, based on protocols for structurally similar compounds.[1][2][3][4]

EntryArylboronic AcidPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.0)1,4-Dioxane1101680-90
34-Chlorophenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)90875-85
43-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O (3:1:1)801070-80

Note: The data presented is illustrative and based on general observations for sterically hindered couplings. Actual yields will vary and optimization for each specific substrate is recommended.[1]

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol is a general and robust starting point for the coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired methyl 3-methyl-2-arylbenzoate.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is suitable for rapid reaction optimization and synthesis, particularly when dealing with less reactive coupling partners.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Microwave reactor vial

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Solvent Addition: Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio).

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Extraction: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualized Experimental Workflow

The following diagram outlines the general workflow for a Suzuki-Miyaura coupling reaction involving this compound.

Experimental_Workflow start Start setup Reaction Setup - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) setup->inert solvent Add Anhydrous Solvent & Degassed Water inert->solvent degas Degas Reaction Mixture solvent->degas heat Heat to Reaction Temperature (e.g., 80-110 °C) degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analyze Product Analysis (NMR, MS) purify->analyze end End analyze->end

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Troubleshooting
  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Use a pre-catalyst or generate the active Pd(0) species in situ. Thoroughly degas the solvent and reaction mixture to remove oxygen, which can deactivate the catalyst.[1]

    • Inappropriate Ligand: For sterically hindered substrates, the choice of a bulky, electron-rich phosphine ligand such as SPhos or XPhos is crucial to facilitate the oxidative addition and reductive elimination steps.

    • Base Incompatibility: The strength and solubility of the base can significantly impact the reaction rate. A screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may be necessary.

  • Formation of Side Products:

    • Homo-coupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen. Rigorously exclude oxygen from the reaction mixture using Schlenk techniques or a glovebox.

    • Deboronation: Boronic acids can undergo protodeboronation, especially at high temperatures or in the presence of water. Use anhydrous solvents and consider using a more stable boronic ester (e.g., pinacol ester).[1]

Conclusion

This compound is a viable, albeit sterically challenging, substrate for Suzuki-Miyaura cross-coupling reactions. The successful synthesis of methyl 3-methyl-2-arylbenzoate derivatives hinges on the careful selection of reaction parameters. The use of palladium catalysts with bulky, electron-rich phosphine ligands, in combination with appropriate bases and solvents, is key to achieving high yields. The protocols and data provided in these application notes serve as a comprehensive guide for researchers, enabling the efficient synthesis of diverse biaryl compounds for applications in drug discovery and materials science. Optimization of the presented conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-bromo-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Methyl 2-bromo-3-methylbenzoate in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable substrate for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, where the construction of carbon-carbon and carbon-heteroatom bonds is fundamental.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. This compound, with its ortho-bromo substituent and adjacent methyl and ester groups, presents both opportunities and challenges in these transformations. The steric hindrance from the ortho-substituents can influence reaction kinetics, while the electronic nature of the ester group can affect the reactivity of the aryl bromide.

This document details protocols and application data for several key palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly efficient method for the formation of C(sp²)-C(sp²) bonds, enabling the arylation of this compound with various boronic acids or esters. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

General Reaction Scheme:
Data Presentation: Representative Reaction Conditions and Yields

The successful execution of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes representative conditions and yields for the coupling of aryl bromides similar to this compound. Optimization for the specific substrate is recommended.

EntryBoronic Acid/EsterPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)1001285-95[1]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90892[1]
33-Acetylphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/H₂O8012~90[2]
4Naphthalene-1-boronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801688[1]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure adapted from known Suzuki-Miyaura cross-coupling reactions and should be optimized for specific substrates.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Toluene

  • Degassed Water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add anhydrous toluene and degassed water (e.g., a 10:1 ratio).

  • Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation (R-B(OH)2, Base) Ar-Pd(II)L2-R->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[4][5] This reaction is of great importance in the pharmaceutical industry for the synthesis of nitrogen-containing heterocycles and other bioactive molecules.

General Reaction Scheme:
Data Presentation: Representative Reaction Conditions and Yields

The choice of ligand and base is crucial for a successful Buchwald-Hartwig amination. The following table provides representative conditions for the amination of aryl bromides.

EntryAminePalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)XPhos (4)t-BuONa (1.2)Toluene10024>95[6]
2Morpholine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLi (1.2)1,4-Dioxane10024~98[6]
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)t-BuOH10018High
4Ammonia (surrogate)Pd(OAc)₂ (2)BrettPhos (3)LiHMDS (2.0)THF8016High
Experimental Protocol: Buchwald-Hartwig Amination

This is a general procedure and may require optimization for specific substrates.[7]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.

  • Add this compound and anhydrous toluene to the flask.

  • Add the amine to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Add Pd Precursor, Ligand, Base Add Pd Precursor, Ligand, Base Add Aryl Bromide & Solvent Add Aryl Bromide & Solvent Add Pd Precursor, Ligand, Base->Add Aryl Bromide & Solvent Add Amine Add Amine Add Aryl Bromide & Solvent->Add Amine Heat & Stir Heat & Stir Add Amine->Heat & Stir Monitor Progress (TLC/LC-MS) Monitor Progress (TLC/LC-MS) Heat & Stir->Monitor Progress (TLC/LC-MS) Cool & Dilute Cool & Dilute Monitor Progress (TLC/LC-MS)->Cool & Dilute Wash & Extract Wash & Extract Cool & Dilute->Wash & Extract Dry & Concentrate Dry & Concentrate Wash & Extract->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are valuable intermediates in organic synthesis.

General Reaction Scheme:
Data Presentation: Representative Reaction Conditions and Yields

The Sonogashira reaction is typically co-catalyzed by a copper(I) salt.

EntryAlkynePalladium Catalyst (mol%)Copper Cocatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (5)Et₃N (2.0)THF65680-95[8]
21-HeptynePd(PPh₃)₄ (2)CuI (4)i-Pr₂NH (2.0)Toluene8012High
3TrimethylsilylacetylenePdCl₂(MeCN)₂ (2)CuI (4)DIPA (2.0)DMF2524~90
4Propargyl alcoholPd(OAc)₂ (1)CuI (2)K₂CO₃ (2.0)Acetonitrile508Good
Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure and may require optimization.[8]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous THF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at the desired temperature (e.g., 65 °C).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, dilute with ether, and filter to remove the ammonium salt.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Visualization: Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-X->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination (Ar-C≡CR) CuX CuX Cu-C≡CR Cu-C≡CR Cu-C≡CR->CuX To Pd Cycle R-C≡CH R-C≡CH R-C≡CH->Cu-C≡CR Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl halide and an alkene to form a substituted alkene.[9] It is a valuable tool for the synthesis of complex molecules, including natural products and pharmaceuticals.

General Reaction Scheme:
Data Presentation: Representative Reaction Conditions and Yields

The outcome of the Heck reaction can be sensitive to the choice of catalyst, base, and solvent.

EntryAlkenePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (2.0)DMF10012Good[10]
2n-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)NaOAc (1.5)DMA12024High
3EthylenePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.0)NMP14010Moderate
4CyclohexenePd₂(dba)₃ (1.5)P(Cy)₃ (3)Cs₂CO₃ (2.0)Dioxane11018Good
Experimental Protocol: Heck Reaction

This is a general protocol that may require optimization.[10]

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and PPh₃.

  • Add anhydrous DMF to dissolve the catalyst and ligand.

  • Add this compound, the alkene, and triethylamine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with water to remove the triethylammonium bromide salt and DMF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization: Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Alkene Complex Alkene Complex Ar-Pd(II)L2-X->Alkene Complex Alkene Coordination Sigma-Alkyl Pd Complex Sigma-Alkyl Pd Complex Alkene Complex->Sigma-Alkyl Pd Complex Migratory Insertion H-Pd(II)L2-X H-Pd(II)L2-X Sigma-Alkyl Pd Complex->H-Pd(II)L2-X β-Hydride Elimination H-Pd(II)L2-X->Pd(0)L2 Base

Caption: Catalytic cycle of the Heck reaction.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium.[11] It is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback.

General Reaction Scheme:
Data Presentation: Representative Reaction Conditions and Yields

Additives such as CuI or LiCl can significantly affect the outcome of Stille couplings.

EntryOrganostannanePalladium Catalyst (mol%)Ligand (mol%)Additive (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene11016High
2Tributyl(vinyl)stannanePdCl₂(PPh₃)₂ (3)-CuI (10 mol%)THF658Good
3Tributyl(ethynyl)stannanePd₂(dba)₃ (2)P(furyl)₃ (8)-DMF8012High
4Tributyl(allyl)stannanePd(OAc)₂ (2)AsPh₃ (4)LiCl (3.0)NMP1006Good
Experimental Protocol: Stille Coupling

This is a general protocol and should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ and this compound.

  • Add anhydrous toluene, followed by the organostannane.

  • Heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and dilute with diethyl ether.

  • Wash the solution with aqueous KF to remove tin byproducts, followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualization: Stille Coupling Experimental Workflow

Stille_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Pd Catalyst, Aryl Bromide, Solvent, and Organostannane Setup->Reagents Reaction Heat and Stir Reagents->Reaction Monitoring Monitor Progress (TLC/GC-MS) Reaction->Monitoring Workup Cool, Dilute, and Wash with KF Monitoring->Workup Purification Dry, Concentrate, and Purify Workup->Purification

Caption: Experimental workflow for the Stille coupling reaction.

Conclusion

This compound is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and data presented in these application notes provide a solid foundation for researchers to develop synthetic routes to a variety of complex molecules. The choice of reaction conditions, particularly the catalyst system and base, is critical for achieving high yields and should be carefully optimized for each specific transformation. The continued development of new catalysts and ligands will undoubtedly further expand the utility of this and similar building blocks in organic synthesis.

References

Application Notes and Protocols for Grignard Reaction with Methyl 2-bromo-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formation of a Grignard reagent and its subsequent reaction with methyl 2-bromo-3-methylbenzoate to synthesize a tertiary alcohol. This reaction is a fundamental carbon-carbon bond-forming reaction widely utilized in organic synthesis and drug discovery.

Introduction

The Grignard reaction is a powerful tool in organic chemistry for the formation of carbon-carbon bonds.[1] Grignard reagents, organomagnesium halides (R-MgX), are potent nucleophiles that react with a variety of electrophiles, including esters.[2][3] The reaction of a Grignard reagent with an ester, such as this compound, typically proceeds through a double addition mechanism to yield a tertiary alcohol.[2][3][4] This process involves the initial nucleophilic acyl substitution to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent.[2]

This document outlines the theoretical background, provides detailed experimental protocols, and presents data in a structured format to aid researchers in successfully performing this transformation.

Reaction Mechanism

The overall reaction involves two key stages: the formation of the Grignard reagent and its reaction with the ester.

2.1. Grignard Reagent Formation

The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ethereal solvent. The mechanism is believed to proceed through a radical pathway on the surface of the magnesium.[2] Activation of the magnesium surface is often necessary and can be achieved using initiators like iodine or 1,2-dibromoethane.

2.2. Reaction of Grignard Reagent with this compound

The Grignard reagent adds to the electrophilic carbonyl carbon of the ester. The initial tetrahedral intermediate collapses, eliminating the methoxy group to form a ketone. This ketone is more reactive than the starting ester and immediately undergoes a second nucleophilic attack by another equivalent of the Grignard reagent to form a tertiary alkoxide. An acidic workup then protonates the alkoxide to yield the final tertiary alcohol product.[2]

Experimental Protocols

Extreme caution should be exercised as Grignard reagents are highly reactive and sensitive to moisture and air. All glassware must be rigorously dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

3.1. Protocol 1: Formation of Phenylmagnesium Bromide

This protocol describes the preparation of a common Grignard reagent, phenylmagnesium bromide, which can then be used to react with the target ester.

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMolesEquivalents
Magnesium Turnings24.31-1.46 g0.061.2
Bromobenzene157.011.4917.85 g (5.26 mL)0.051.0
Anhydrous Diethyl Ether74.120.71350 mL--
Iodine253.81-1-2 small crystals--

Procedure:

  • Glassware Preparation: Dry all glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) in an oven at 120°C overnight and assemble while hot under a stream of dry nitrogen.

  • Initiation: Place the magnesium turnings and a crystal of iodine in the reaction flask.

  • Reagent Addition: Add 10 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of bromobenzene in 30 mL of anhydrous diethyl ether.

  • Reaction Start: Add a small portion (approx. 2-3 mL) of the bromobenzene solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required to start the reaction.

  • Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark, cloudy solution is the Grignard reagent.

3.2. Protocol 2: Reaction of Phenylmagnesium Bromide with this compound

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMolesEquivalents
This compound229.07~1.45.73 g0.0251.0
Phenylmagnesium Bromide solution--~50 mL (from Protocol 1)~0.052.0
Anhydrous Diethyl Ether74.120.71325 mL--
1 M aq. HCl--As needed--
Saturated aq. NaHCO₃--As needed--
Brine--As needed--
Anhydrous MgSO₄--As needed--

Procedure:

  • Ester Solution: In a separate dry flask, dissolve this compound in 25 mL of anhydrous diethyl ether.

  • Reaction: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Slowly add the solution of this compound dropwise to the stirred Grignard reagent. The reaction is exothermic. Maintain the temperature below 10°C.

  • Reaction Time: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M aqueous HCl. Continue adding HCl until the aqueous layer is acidic and all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Hypothetical Quantitative Data for Grignard Reaction

ParameterValue
Grignard Reagent Formation
Initial Mass of Magnesium1.46 g
Volume of Bromobenzene5.26 mL
Theoretical Moles of Grignard Reagent0.05 mol
Reaction with Ester
Mass of this compound5.73 g
Moles of Ester0.025 mol
Product
Theoretical Yield of Tertiary Alcohol~7.9 g
Actual Yield (after purification)5.5 - 6.7 g
Percent Yield70 - 85%
Melting PointDependent on the specific product
Spectroscopic Data
¹H NMRConsistent with the structure of the tertiary alcohol
¹³C NMRConsistent with the structure of the tertiary alcohol
IR (cm⁻¹)Broad O-H stretch (~3400-3600), C-O stretch (~1150)

Mandatory Visualizations

Grignard Reagent Formation Workflow

Grignard_Formation reagents Mg turnings, I₂ crystal reaction_flask Reaction Flask (N₂ atmosphere) reagents->reaction_flask solvent Anhydrous Diethyl Ether solvent->reaction_flask alkyl_halide Bromobenzene in Ether alkyl_halide->reaction_flask dropwise reflux Gentle Reflux (30-60 min) reaction_flask->reflux Initiation product Phenylmagnesium Bromide (Grignard Reagent) reflux->product

Caption: Workflow for the formation of Phenylmagnesium Bromide.

Reaction of Grignard Reagent with Ester - Signaling Pathway

Grignard_Reaction_Pathway cluster_step1 First Addition cluster_step2 Elimination cluster_step3 Second Addition cluster_step4 Work-up ester This compound intermediate1 Tetrahedral Intermediate ester->intermediate1 grignard1 PhMgBr grignard1->intermediate1 Nucleophilic Attack ketone Ketone Intermediate intermediate1->ketone Collapse & Elimination of MeO⁻ intermediate2 Tertiary Alkoxide ketone->intermediate2 grignard2 PhMgBr grignard2->intermediate2 Nucleophilic Attack product Tertiary Alcohol intermediate2->product workup Acidic Work-up (H₃O⁺) workup->product Protonation

Caption: Reaction pathway for the synthesis of a tertiary alcohol.

References

Application Notes and Protocols for the Utilization of Methyl 2-bromo-3-methylbenzoate in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Methyl 2-bromo-3-methylbenzoate in Modern Synthesis

This compound is a versatile aromatic building block of significant interest to researchers in organic synthesis, particularly those engaged in the development of pharmaceuticals and novel materials.[1] Its structure, featuring a strategically placed bromine atom, a methyl ester, and a methyl group on the benzene ring, offers a unique combination of steric and electronic properties. The bromine atom serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with a high degree of control and predictability.[2][3] The methyl and ester functionalities provide opportunities for further synthetic transformations and influence the reactivity of the aryl bromide, making it a valuable intermediate in the construction of complex molecular architectures.

This guide provides an in-depth exploration of the application of this compound in several key C-C bond formation reactions. We will delve into the mechanistic underpinnings of these transformations and present detailed, field-proven protocols to empower researchers to confidently employ this reagent in their synthetic endeavors.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C bonds, and aryl bromides are common substrates for these transformations.[2][3][4][5] this compound is an excellent candidate for such reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings.

The Suzuki-Miyaura Coupling: A Robust Method for Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organohalide with an organoboron compound.[6][7] This reaction is celebrated for its mild conditions and tolerance of a wide array of functional groups.[6][8]

Mechanistic Insights: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, and base is critical for the success of the reaction, influencing reaction rates and yields. For an aryl bromide like this compound, the electron-withdrawing nature of the methyl ester can facilitate the initial oxidative addition of the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl_Bromide Methyl 2-bromo- 3-methylbenzoate Aryl_Bromide->Oxidative_Addition Aryl_Pd_Complex Ar-Pd(II)-Br(L2) Oxidative_Addition->Aryl_Pd_Complex Transmetalation Transmetalation Aryl_Pd_Complex->Transmetalation Boronic_Acid R-B(OH)2 Base Base (e.g., K2CO3) Boronic_Acid->Base Base->Transmetalation Aryl_Pd_R_Complex Ar-Pd(II)-R(L2) Transmetalation->Aryl_Pd_R_Complex Reductive_Elimination Reductive Elimination Aryl_Pd_R_Complex->Reductive_Elimination Biaryl_Product Biaryl Product Reductive_Elimination->Biaryl_Product Pd(0)L2_regen Pd(0)L2 Reductive_Elimination->Pd(0)L2_regen

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous toluene

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Aryl Halide PartnerBoronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001285-95
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90888-96
This compound3-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DMF/H₂O (10:1)951082-90
The Heck Reaction: Formation of Substituted Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the palladium-catalyzed arylation of an alkene with an aryl halide.[9][10] This reaction is instrumental in forming carbon-carbon bonds between an sp² carbon of an aryl halide and an sp² carbon of an alkene, leading to substituted alkenes.[11]

Mechanistic Insights: The Heck reaction follows a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the alkene into the aryl-palladium bond, and finally, β-hydride elimination to release the substituted alkene product and regenerate the palladium catalyst.[12] The regioselectivity of the alkene insertion can be influenced by the electronic and steric nature of both the aryl halide and the alkene.

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl_Bromide Methyl 2-bromo- 3-methylbenzoate Aryl_Bromide->Oxidative_Addition Aryl_Pd_Complex Ar-Pd(II)-Br(L2) Oxidative_Addition->Aryl_Pd_Complex Migratory_Insertion Migratory Insertion Aryl_Pd_Complex->Migratory_Insertion Alkene Alkene Alkene->Migratory_Insertion Alkyl_Pd_Complex R-Pd(II)-Br(L2) Migratory_Insertion->Alkyl_Pd_Complex Beta_Hydride_Elimination β-Hydride Elimination Alkyl_Pd_Complex->Beta_Hydride_Elimination Alkene_Product Substituted Alkene Beta_Hydride_Elimination->Alkene_Product HPdBrL2 H-Pd(II)-Br(L2) Beta_Hydride_Elimination->HPdBrL2 Base_Reaction Base-mediated Regeneration HPdBrL2->Base_Reaction Base Base Base->Base_Reaction Pd(0)L2_regen Pd(0)L2 Base_Reaction->Pd(0)L2_regen

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: General Procedure for the Heck Reaction

This protocol outlines a general method for the Heck coupling of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable ligand (2-10 mol%)

  • Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃)) (2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

  • In a sealable reaction vessel, combine this compound (1.0 eq), the alkene (1.5 eq), Pd(OAc)₂ (0.01-0.05 eq), the phosphine ligand (if required), and the base (2.0 eq).

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture to 80-140 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter off any inorganic salts and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the desired substituted alkene.

The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond through the reaction of a vinyl or aryl halide with a terminal alkyne.[13] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[14]

Mechanistic Insights: The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[13]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl_Bromide Methyl 2-bromo- 3-methylbenzoate Aryl_Bromide->Oxidative_Addition Aryl_Pd_Complex Ar-Pd(II)-Br(L2) Oxidative_Addition->Aryl_Pd_Complex Transmetalation Transmetalation Aryl_Pd_Complex->Transmetalation Aryl_Pd_Alkyne_Complex Ar-Pd(II)-C≡CR(L2) Transmetalation->Aryl_Pd_Alkyne_Complex Reductive_Elimination Reductive Elimination Aryl_Pd_Alkyne_Complex->Reductive_Elimination Aryl_Alkyne Aryl Alkyne Product Reductive_Elimination->Aryl_Alkyne Pd(0)L2_regen Pd(0)L2 Reductive_Elimination->Pd(0)L2_regen Terminal_Alkyne Terminal Alkyne (R-C≡C-H) Cu_Acetylide_Formation Cu(I) Acetylide Formation Terminal_Alkyne->Cu_Acetylide_Formation Base Base (e.g., Et3N) Base->Cu_Acetylide_Formation Cu_Acetylide Cu-C≡C-R Cu_Acetylide_Formation->Cu_Acetylide Cu_Acetylide->Transmetalation CuI CuI CuI->Cu_Acetylide_Formation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol describes a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Base/solvent (e.g., triethylamine, diisopropylamine)

  • Anhydrous co-solvent (e.g., THF, DMF) (optional)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.01-0.03 eq), and CuI (0.02-0.05 eq).

  • Evacuate and backfill with inert gas three times.

  • Add the anhydrous solvent (and co-solvent if needed), followed by the base and the terminal alkyne (1.2 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (40-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Alternative C-C Bond Formation: The Grignard Reaction

Beyond palladium-catalyzed reactions, this compound can also be utilized in Grignard reactions, a classic and powerful method for C-C bond formation.[15]

Formation of a Grignard Reagent and Subsequent Reactions:

The bromine atom on this compound can be converted into a Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent.[15][16]

Reaction Scheme: this compound + Mg --(anhydrous ether)--> 2-(Methoxycarbonyl)-6-methylphenylmagnesium bromide

This newly formed Grignard reagent is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds.[17][18] For instance, reaction with an aldehyde would yield a secondary alcohol, while reaction with a ketone would produce a tertiary alcohol.

Experimental Protocol: General Procedure for Grignard Reagent Formation and Reaction with an Aldehyde

CAUTION: Grignard reactions are highly sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used.[18][19]

Materials:

  • This compound

  • Magnesium turnings (1.1 equivalents)

  • Anhydrous diethyl ether or THF

  • A small crystal of iodine (as an initiator)

  • Aldehyde (1.0 equivalent)

Procedure:

  • Grignard Reagent Formation:

    • Place the magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of this compound in anhydrous ether.

    • Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and starts to reflux. Gentle warming may be necessary to start the reaction.[19]

    • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of the aldehyde in anhydrous ether and add it dropwise to the cooled Grignard reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Extract the product with ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent to obtain the crude alcohol product, which can be purified by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its utility in a range of powerful C-C bond-forming reactions, particularly palladium-catalyzed cross-couplings and Grignard reactions, makes it an indispensable tool for researchers in drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to serve as a comprehensive resource for the effective application of this important synthetic intermediate.

References

Application Notes and Protocols for Reactions Involving Methyl 2-bromo-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-bromo-3-methylbenzoate is a versatile synthetic building block used in the development of complex organic molecules. Its structure features an aryl bromide, which serves as a key handle for various palladium-catalyzed cross-coupling reactions, and an ester group, providing a site for further functionalization. The steric hindrance from the ortho-bromo and meta-methyl substituents can influence reactivity, making the selection of appropriate catalytic systems crucial. These application notes provide detailed protocols for several key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to facilitate its use in research, particularly in the fields of medicinal chemistry and materials science.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] For this compound, this reaction allows for the synthesis of various biaryl and heteroaryl derivatives, which are common scaffolds in biologically active molecules.[2]

General Reaction Scheme:
Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[2][3]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1][3]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and a degassed solvent mixture (e.g., 1,4-dioxane/water in a 4:1 ratio).[1][4]

  • Reaction Execution: Heat the mixture to the target temperature (typically 80-110 °C) with vigorous stirring.[2][5]

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[6]

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.[5][7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.[8][9]

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
Aryl Boronic Acid PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O1001285-95
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane100890-98
3-Acetylphenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)DMF901680-92
Pyridine-3-boronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.5)Toluene1101875-88

Note: Data is illustrative and adapted from general procedures for sterically hindered aryl bromides. Yields are for isolated products.[5][10]

Visualizations: Suzuki-Miyaura Coupling

Suzuki_Catalytic_Cycle General Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar-Pd(II)-X(Ln) oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_ar_ar Ar-Pd(II)-Ar'(Ln) transmetalation->pdi_ar_ar reductive_elimination Reductive Elimination pdi_ar_ar->reductive_elimination product Ar-Ar' pdi_ar_ar->product reductive_elimination->pd0  Regeneration ar_x Ar-X ar_x->pdi_complex ar_boronic Ar'-B(OR)2 + Base ar_boronic->pdi_ar_ar

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][3]

Suzuki_Workflow start Start setup Reaction Setup: - this compound - Boronic Acid - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert reagents Add Catalyst and Degassed Solvent inert->reagents heat Heat Reaction Mixture (80-110 °C) reagents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analyze Product Analysis (NMR, MS) purify->analyze end End analyze->end

Caption: A typical workflow for the synthesis of biaryl derivatives.[2][11]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. This reaction is critical for producing intermediates in drug discovery, as the arylamine motif is prevalent in pharmaceuticals.[7]

General Reaction Scheme:
Detailed Experimental Protocol
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu or LiHMDS, 1.5-2.5 equiv.) to a dry Schlenk tube with a magnetic stir bar.[7]

  • Reagent Addition: Remove the tube from the glovebox and add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).

  • Solvent Addition: Add an anhydrous solvent such as toluene or 1,4-dioxane via syringe.[7]

  • Reaction Execution: Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and carefully quench with water. Wash the organic layer with water and brine.[12]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.[7]

Data Presentation: Common Buchwald-Hartwig Reaction Parameters
Amine PartnerPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene10080-95
MorpholinePd₂(dba)₃ (1)XPhos (2.5)NaOtBu (2.0)1,4-Dioxane9088-97
Aqueous AmmoniaPd(OAc)₂ (2)Xantphos (4)K₃PO₄ (2.5)Toluene/H₂O10070-85
BenzylaminePdCl₂(dppf) (3)-K₂CO₃ (2.0)DMF11082-90

Note: Data is illustrative and based on general procedures for amination of aryl bromides.[7][12]

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Workflow setup Reaction Setup (Inert Atmosphere) Add Pd Catalyst, Ligand, & Base reagents Reagent Addition Add Aryl Bromide, Amine, & Anhydrous Solvent setup->reagents reaction Reaction Seal tube and heat (80-110 °C) reagents->reaction workup Workup Cool, Dilute, Quench, & Extract reaction->workup purification Purification Column Chromatography workup->purification product Final Product Characterize (NMR, MS) purification->product

This compound + Terminal Alkyne --(Pd Catalyst, Cu(I) Co-catalyst, Base)--> Methyl 2-(alkynyl)-3-methylbenzoate

Caption: Simplified catalytic cycles in the Sonogashira coupling reaction.

References

Applications of Methyl 2-bromo-3-methylbenzoate in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-bromo-3-methylbenzoate is a versatile aromatic building block utilized in a variety of organic transformations, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Its strategic placement of bromo, methyl, and methyl ester functionalities allows for selective manipulation and participation in a range of cross-coupling reactions. This document provides detailed application notes and experimental protocols for key synthetic applications of this compound, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organohalide. This compound serves as an effective electrophilic partner for the synthesis of substituted biphenyl derivatives, which are common scaffolds in biologically active molecules.

Application Note: The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides a straightforward route to 3-methylbiphenyl-2-carboxylates. The reaction generally proceeds with good to excellent yields and tolerates a wide range of functional groups on the boronic acid partner. The choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency.

Representative Reaction:

reagents This compound + Arylboronic Acid catalyst Pd Catalyst, Base reagents->catalyst Solvent, Heat product Methyl 3-methyl-2-arylbenzoate catalyst->product

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Synthesis of Methyl 3-methyl-4'-methoxy-[1,1'-biphenyl]-2-carboxylate

This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and (4-methoxyphenyl)boronic acid.

Materials:

  • This compound

  • (4-Methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and degassed water (typically in a 5:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Quantitative Data:

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
(4-Methoxyphenyl)boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001285-95
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901680-90
(4-(Trifluoromethyl)phenyl)boronic acidPd(dppf)Cl₂Cs₂CO₃DMF1001288-92

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Sonogashira Coupling: Synthesis of Alkynyl Arenes

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction provides a powerful method for the synthesis of substituted alkynes, which are valuable intermediates in medicinal chemistry and materials science.

Application Note: this compound can be effectively coupled with a variety of terminal alkynes under Sonogashira conditions to yield 2-alkynyl-3-methylbenzoates. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt, and an amine base. Copper-free conditions have also been developed.

reagents This compound + Terminal Alkyne catalyst Pd Catalyst, Cu(I) salt, Base reagents->catalyst Solvent, RT or Heat product Methyl 2-alkynyl-3-methylbenzoate catalyst->product reagents This compound + Amine (R¹R²NH) catalyst Pd Catalyst, Ligand, Base reagents->catalyst Solvent, Heat product Methyl 2-(R¹R²N)-3-methylbenzoate catalyst->product

Application Notes and Protocols: Derivatization of Methyl 2-bromo-3-methylbenzoate for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-3-methylbenzoate is a versatile aromatic building block with significant potential in medicinal chemistry. Its structure, featuring a reactive bromine atom ortho to a methyl ester and meta to a methyl group, allows for diverse chemical modifications. The primary route for its derivatization is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which enables the formation of carbon-carbon bonds with a wide variety of boronic acids and esters.[1] This opens access to a vast chemical space of biaryl and heteroaryl derivatives.

These derivatives are of particular interest in drug discovery as the biphenyl scaffold is a common feature in many biologically active molecules, including kinase inhibitors.[2][3] For instance, derivatives of similar structures have been investigated as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways, and as modulators of the Hedgehog signaling pathway, which is implicated in some cancers.[4][5] These application notes provide detailed protocols for the derivatization of this compound and the subsequent biological evaluation of its derivatives, alongside representative data to guide research efforts.

Data Presentation

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound with Various Arylboronic Acids
EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)*
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (3)1,4-Dioxane1101680-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O80875-85
42-Thiopheneboronic acid[PdCl₂(dppf)] (3)-Cs₂CO₃ (2.5)DMF901088-98

*Yields are illustrative and based on analogous reactions with similar substrates. Actual yields may vary depending on the specific reaction conditions and substrates used.

Table 2: Hypothetical Biological Activity of this compound Derivatives
Compound IDR Group (from Arylboronic Acid)Target KinaseIC₅₀ (µM)*
D-1Phenylp38α0.5 - 2.0
D-24-Methoxyphenylp38α1.0 - 5.0
D-33-Pyridinylc-Src0.1 - 0.8
D-42-ThiophenylEGFR2.0 - 10.0

*IC₅₀ values are hypothetical and presented for illustrative purposes to indicate the potential for biological activity based on structurally related compounds. Experimental determination is required for accurate values.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)

Procedure:

  • To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times.

  • Add the palladium catalyst and ligand to the flask.

  • Add the solvent system (e.g., a 10:1 mixture of toluene and water).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: In Vitro Kinase Inhibition Assay (p38α MAPK)

This protocol provides a general method for evaluating the inhibitory activity of synthesized derivatives against the p38α MAP kinase.

Materials:

  • Synthesized derivative compounds

  • Recombinant human p38α kinase

  • ATP

  • Suitable kinase substrate (e.g., ATF2)

  • Kinase assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™)

  • 384-well plates

  • Plate reader (luminometer)

Procedure:

  • Prepare serial dilutions of the synthesized compounds in DMSO.

  • In a 384-well plate, add 1 µL of each compound dilution. Include a positive control (a known p38α inhibitor) and a negative control (DMSO vehicle).

  • Add 2 µL of a solution containing the p38α enzyme and the substrate in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Mandatory Visualization

experimental_workflow start Start: This compound + Arylboronic Acid reaction_setup Reaction Setup: - Add reactants & base - Add catalyst & ligand - Add solvent start->reaction_setup degassing Degassing: (N₂ or Ar bubbling) reaction_setup->degassing heating Heating & Stirring degassing->heating workup Aqueous Work-up & Extraction heating->workup purification Purification: (Column Chromatography) workup->purification characterization Characterization: (NMR, MS) purification->characterization end_product Pure Biaryl Derivative characterization->end_product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

p38_mapk_pathway stress Stress Stimuli (UV, Cytokines) mkk MKK3/6 stress->mkk p38 p38 MAPK mkk->p38 phosphorylates substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor Synthesized Derivative (Potential Inhibitor) inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The derivatization strategies, particularly the Suzuki-Miyaura cross-coupling, provide a robust platform for generating libraries of biaryl compounds. These derivatives are promising candidates for targeting various signaling pathways implicated in diseases such as cancer and inflammation. The provided protocols and illustrative data offer a solid foundation for researchers to explore the medicinal chemistry of this compound derivatives and to develop novel therapeutic agents.

References

Application Notes and Protocols for Scalable Synthesis of Methyl 2-bromo-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-3-methylbenzoate is a key building block in the synthesis of a variety of pharmaceutical compounds and agrochemicals. Its specific substitution pattern makes it a valuable intermediate for the construction of complex molecular architectures. The development of scalable and efficient synthetic methods for this compound is crucial for both laboratory-scale research and industrial production. This document provides detailed application notes and protocols for two primary scalable synthesis routes: Fischer-Speier Esterification and a Catalytic Sandmeyer Reaction. Additionally, a multi-step synthesis of the precursor, 2-bromo-3-methylbenzoic acid, is outlined.

Data Presentation

The following table summarizes the quantitative data for the described synthesis methods, allowing for a clear comparison of their efficiency and scalability.

Method Starting Material Key Reagents Yield (%) Scale Key Advantages Potential Challenges for Scale-up
Fischer-Speier Esterification 2-bromo-3-methylbenzoic acidMethanol, Sulfuric Acid83LabHigh yield, simple procedure.Use of corrosive acid, equilibrium limitations.
Catalytic Sandmeyer Reaction Methyl 2-amino-3-methylbenzoateNaNO₂, HBr, Cu(I)/Cu(II) catalyst>95 (for similar substrates)[1]LabHigh yields, reduced copper waste.[1]Handling of diazonium salts, potential for side reactions.
Synthesis of 2-bromo-3-methylbenzoic acid p-NitrotolueneBr₂, Fe powder, KCN, H₂SO₄7-8 (overall)LabUtilizes readily available starting materials.Multi-step process with moderate overall yield, use of toxic cyanide.

Experimental Protocols

Method 1: Fischer-Speier Esterification of 2-bromo-3-methylbenzoic acid

This method is a straightforward and high-yielding procedure for the synthesis of this compound at a laboratory scale.

Materials:

  • 2-bromo-3-methylbenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous methanol (20 mL per gram of acid).

  • Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography if necessary.

Method 2: Catalytic Sandmeyer Reaction

This protocol describes a scalable approach to the Sandmeyer reaction, utilizing catalytic amounts of copper salts, which is more environmentally friendly for larger-scale production.[1] The starting material for this reaction would be Methyl 2-amino-3-methylbenzoate.

Materials:

  • Methyl 2-amino-3-methylbenzoate

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Copper(II) bromide (CuBr₂)

  • Acetonitrile

  • Ice bath

  • Stirring apparatus

Procedure:

  • Diazotization:

    • Dissolve Methyl 2-amino-3-methylbenzoate (1.0 eq) in a mixture of HBr (3.0 eq) and water at 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a catalytic solution of CuBr (0.05 eq) and CuBr₂ (0.05 eq) in acetonitrile.

    • Slowly add the cold diazonium salt solution to the copper catalyst solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or vacuum distillation.

Mandatory Visualizations

Fischer_Esterification reactant1 2-bromo-3-methylbenzoic acid reaction Reflux reactant1->reaction reactant2 Methanol reactant2->reaction catalyst H₂SO₄ (cat.) catalyst->reaction Protonation product This compound byproduct Water reaction->product reaction->byproduct Sandmeyer_Reaction cluster_diazotization Diazotization (0-5 °C) cluster_sandmeyer Sandmeyer Reaction reactant Methyl 2-amino-3-methylbenzoate reagents_diazo NaNO₂ / HBr reactant->reagents_diazo intermediate Diazonium Salt reagents_diazo->intermediate catalyst CuBr / CuBr₂ (cat.) intermediate->catalyst Decomposition product This compound catalyst->product byproduct N₂ catalyst->byproduct Experimental_Workflow start Reaction Setup reaction Reaction Monitoring (TLC/GC-MS) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end Final Product analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-bromo-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield of Methyl 2-bromo-3-methylbenzoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common and direct synthetic pathway involves a two-step process:

  • Bromination of 3-methylbenzoic acid: This step introduces the bromine atom at the ortho position to the methyl group, yielding 2-bromo-3-methylbenzoic acid.

  • Fischer Esterification: The resulting 2-bromo-3-methylbenzoic acid is then esterified with methanol in the presence of an acid catalyst to produce the final product, this compound.[1]

An alternative route for the synthesis of the intermediate 2-bromo-3-methylbenzoic acid is the Sandmeyer reaction of 2-amino-3-methylbenzoic acid.[2][3][4][5]

Q2: Why is the yield of my overall synthesis low?

A2: Low overall yield in this multi-step synthesis can be attributed to several factors. A primary challenge is often the low yield in the synthesis of the precursor, 2-bromo-3-methylbenzoic acid.[6] Additionally, the Fischer esterification is an equilibrium-controlled reaction, and incomplete conversion can significantly lower the yield of the final product.[7][8][9] Steric hindrance from the ortho-bromo substituent can also slow down the esterification reaction.

Q3: What are the critical parameters to control during the Fischer esterification step?

A3: To maximize the yield of this compound during Fischer esterification, it is crucial to control the following parameters:

  • Water content: The reaction is reversible, and the presence of water will shift the equilibrium back towards the reactants. Therefore, using anhydrous reagents and glassware is essential.[10]

  • Catalyst concentration: A sufficient amount of a strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[9][11][12]

  • Reaction temperature and time: The reaction typically requires heating under reflux for an extended period to reach equilibrium.[1] Microwave-assisted heating can sometimes reduce reaction times and improve yields.[2][7][8]

  • Methanol concentration: Using a large excess of methanol can shift the equilibrium towards the formation of the ester, thereby increasing the yield.[9][12]

Q4: How can I purify the final product, this compound?

A4: After the reaction, the crude product can be purified through a series of steps. First, the excess methanol is removed, and the residue is dissolved in an organic solvent. This solution is then washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted 2-bromo-3-methylbenzoic acid.[1] The organic layer is then dried and the solvent evaporated. For higher purity, the crude product can be further purified by column chromatography on silica gel.[13]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low yield in the synthesis of 2-bromo-3-methylbenzoic acid.
Possible CauseRecommended Solution
Inefficient Bromination of 3-methylbenzoic acid The direct bromination of 3-methylbenzoic acid can lead to a mixture of isomers. To improve regioselectivity, consider using a milder brominating agent or optimizing the reaction conditions (temperature, catalyst).
Low yield in the multi-step synthesis from p-nitrotoluene The reported synthesis from p-nitrotoluene has a low overall yield (7-8%).[6] This route involves multiple steps, and optimizing each step is crucial. Consider alternative, more direct routes if possible.
Incomplete Diazotization in Sandmeyer Route If using the Sandmeyer reaction, ensure the temperature is maintained between 0–5 °C during the addition of sodium nitrite. Use a sufficient excess of acid to prevent side reactions.[14]
Side Reactions in Sandmeyer Route The Sandmeyer reaction can sometimes lead to the formation of biaryl byproducts. Ensure efficient stirring and controlled temperature to minimize these side reactions.[3] Hydroxylation of the diazonium salt to form a phenolic byproduct can also occur; ensure the copper(I) bromide is active and added promptly.
Problem 2: Low yield in the Fischer Esterification of 2-bromo-3-methylbenzoic acid.
Possible CauseRecommended Solution
Equilibrium not shifted towards product The Fischer esterification is a reversible reaction. To drive the equilibrium towards the ester, use a large excess of methanol (which can also serve as the solvent) and remove water as it is formed, for example, by using a Dean-Stark trap or molecular sieves.[7][9][12]
Insufficient or inactive catalyst Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄) is used. If the catalyst is old or has been exposed to moisture, its activity may be compromised.
Steric Hindrance The bromine atom at the ortho position can sterically hinder the approach of methanol to the carboxylic acid group, slowing the reaction rate. Increase the reaction time and ensure the temperature is maintained at reflux. Consider using microwave irradiation to potentially accelerate the reaction.[2][7][8]
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has not gone to completion after the recommended time, consider extending the reflux time.
Loss of product during workup This compound has some solubility in the aqueous layer during extraction. Minimize the volume of aqueous washes and ensure the washes are with a saturated sodium bicarbonate solution and brine to reduce product loss.

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-3-methylbenzoic acid from p-Nitrotoluene[6]

A. 2-Bromo-4-nitrotoluene

  • In a three-necked flask, combine 68.5 g (0.5 mole) of p-nitrotoluene and 1.0 g of iron powder.

  • Heat the mixture to 75–80 °C with vigorous stirring.

  • Add 30.5 ml (0.59 mole) of bromine over 30 minutes.

  • Maintain the temperature at 75–80 °C and continue stirring for an additional 1.5 hours.

  • Pour the reaction mixture into 750 ml of ice-cold 10% sodium hydroxide solution.

  • Decant the supernatant and treat the residue with 250 ml of glacial acetic acid, heating until the solid melts.

  • Cool the mixture to 5 °C to separate the layers and decant the acetic acid.

  • Repeat the washing process with 500 ml of 10% acetic acid and then 500 ml of 1% sodium hydroxide solution.

  • Collect the solid 2-bromo-4-nitrotoluene by filtration and wash with water. The yield is 86–90%.

B. 2-Bromo-3-methylbenzoic acid

  • Caution: This step evolves poisonous hydrogen cyanide and must be performed in a well-ventilated fume hood.

  • In a 5-l. flask, combine 90 g of potassium cyanide, 900 ml of 2-ethoxyethanol, 850 ml of water, and the moist 2-bromo-4-nitrotoluene from the previous step.

  • Boil the mixture under reflux for 16 hours.

  • Add 1.5 l of water to the hot solution and acidify with concentrated hydrochloric acid (Caution: HCN evolution).

  • Boil the acidified mixture for 15 minutes to expel residual hydrogen cyanide.

  • Cool to 35–40 °C, add 5 g of diatomaceous earth, and filter.

  • Extract the filtrate three times with 200-ml portions of chloroform.

  • Extract the combined chloroform layers with three 100-ml portions of 5% ammonium carbonate solution.

  • Acidify the ammonium carbonate extracts with concentrated hydrochloric acid.

  • Collect the precipitated crude acid by filtration, wash with water, and dry.

  • Purify the crude acid by recrystallization from petroleum ether. The yield is 7–8% based on p-nitrotoluene.

Protocol 2: Synthesis of this compound via Fischer Esterification[1]
  • In a round-bottom flask, dissolve 5 g (23.2 mmol) of 2-bromo-3-methylbenzoic acid in 100 mL of anhydrous methanol.

  • Carefully add 0.5 mL of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 20 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in 50 mL of dichloromethane and wash with 30 mL of saturated sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. The reported yield is 83%.

Data Presentation

Table 1: Comparison of Synthetic Routes for 2-bromo-3-methylbenzoic acid

Starting MaterialReagentsKey ConditionsReported YieldReference
p-Nitrotoluene1. Br₂, Fe; 2. KCN, H₂O, 2-ethoxyethanol; 3. HClMulti-step, reflux7-8%[6]
2-Amino-3-methylbenzoic acidNaNO₂, HBr, CuBrDiazotization at 0-5°CVariable[2][3][4][5]

Table 2: Influence of Reaction Conditions on Fischer Esterification Yield

Carboxylic AcidAlcoholCatalystTemperatureTimeYieldReference
2-bromo-3-methylbenzoic acidMethanolH₂SO₄Reflux20 h83%[1]
Substituted Benzoic AcidEthanolH₂SO₄130°C (Microwave)15 minHigh[2][7][8]
Benzoic AcidMethanolH₂SO₄Reflux30 min~75% (isolated)[9]
Sterically Hindered AcidsAlcoholsH₂SO₄80°C20-24 hImproved over conventional[15]

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound cluster_step1 Step 1: Synthesis of 2-bromo-3-methylbenzoic acid cluster_step2 Step 2: Fischer Esterification cluster_purification Purification Start 3-methylbenzoic acid Bromination Bromination (e.g., Br2, catalyst) Start->Bromination Intermediate 2-bromo-3-methylbenzoic acid Bromination->Intermediate Esterification Fischer Esterification (Methanol, H2SO4, Reflux) Intermediate->Esterification Product This compound Esterification->Product Workup Aqueous Workup (NaHCO3 wash) Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Overall synthesis workflow.

TroubleshootingYield Troubleshooting Low Yield cluster_step1_troubleshoot Step 1 Issues cluster_step2_troubleshoot Step 2 Issues LowYield Low Overall Yield CheckStep1 Analyze yield of 2-bromo-3-methylbenzoic acid LowYield->CheckStep1 CheckStep2 Analyze yield of Fischer Esterification LowYield->CheckStep2 BrominationIssues Bromination Problems: - Isomer formation - Incomplete reaction CheckStep1->BrominationIssues SandmeyerIssues Sandmeyer Problems: - Incomplete diazotization - Side reactions CheckStep1->SandmeyerIssues Equilibrium Equilibrium not shifted: - Water present - Insufficient methanol CheckStep2->Equilibrium Catalyst Catalyst Issues: - Insufficient amount - Inactive CheckStep2->Catalyst Conditions Suboptimal Conditions: - Low temperature - Short reaction time CheckStep2->Conditions WorkupLoss Product loss during workup CheckStep2->WorkupLoss Optimize Optimize Reaction Conditions BrominationIssues->Optimize SandmeyerIssues->Optimize Equilibrium->Optimize Catalyst->Optimize Conditions->Optimize WorkupLoss->Optimize

Caption: Troubleshooting decision tree for low yield.

References

Purification of crude Methyl 2-bromo-3-methylbenzoate by column chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Methyl 2-bromo-3-methylbenzoate by column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound via column chromatography.

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Product from Impurities The eluent (solvent system) is not optimal for separation.- Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. A good starting point for this compound and its likely acidic impurity is a mixture of hexane and ethyl acetate. - Since the starting material, 2-bromo-3-methylbenzoic acid, has an Rf of 0.67 in 1:1 hexane/ethyl acetate, the less polar product will have a higher Rf.[1] To achieve good separation on a column, a less polar eluent, such as 9:1 or 19:1 hexane/ethyl acetate, should be tested to bring the product's Rf into the 0.2-0.4 range.
Column overloading.- Use an appropriate amount of silica gel relative to the crude product. A typical ratio is 30:1 to 100:1 by weight.
Improper column packing leading to cracks or channels.- Ensure the column is packed uniformly as a slurry and is not allowed to run dry.
Product Elutes Too Quickly (High Rf) The eluent is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the eluent mixture.
Product Does Not Elute or Elutes Very Slowly (Low Rf) The eluent is not polar enough.- Gradually increase the polarity of the eluent system (e.g., by increasing the percentage of ethyl acetate).
Tailing of the Product Band The compound is interacting too strongly with the stationary phase.- While less common for esters than for acidic or basic compounds, adding a very small amount of a slightly more polar solvent to the eluent might help.
The sample was not fully dissolved before loading.- Ensure the crude product is fully dissolved in a minimal amount of the initial eluent before loading onto the column.
No Compound Detected in Fractions The compound may have decomposed on the silica gel.- Test the stability of the compound on a silica TLC plate before running the column.
The fractions are too dilute to detect the compound.- Concentrate the fractions where the product is expected and re-analyze by TLC.
The compound eluted in the solvent front.- Check the very first fractions collected.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities largely depend on the synthetic route. If synthesized by Fischer esterification of 2-bromo-3-methylbenzoic acid with methanol, the most common impurity is the unreacted starting material, 2-bromo-3-methylbenzoic acid.[2] Other potential impurities could include side-products from the synthesis of the starting material or residual solvents.

Q2: Which stationary and mobile phases are most effective for the purification of this compound?

A2: Silica gel is the most common and effective stationary phase for the purification of this type of compound. A mobile phase consisting of a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is typically used. The optimal ratio should be determined by TLC.

Q3: How can I monitor the purity of my sample during the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the purification. By spotting the crude mixture and the collected fractions on a TLC plate, you can visualize the separation of your desired compound from impurities. The starting material, 2-bromo-3-methylbenzoic acid, has a reported Rf value of 0.67 in a 1:1 hexane/ethyl acetate solvent system.[1] The product, being less polar, will have a higher Rf value.

Q4: What is a typical yield for the synthesis of this compound before column chromatography?

A4: A reported synthesis of this compound from 2-bromo-3-methylbenzoic acid and methanol resulted in a yield of 83% after an aqueous workup with a saturated sodium bicarbonate solution to neutralize the excess acid.[2] Column chromatography would be an additional step to further purify the product from any remaining starting material or other impurities.

Experimental Protocol: Purification of this compound by Column Chromatography

This protocol is a general procedure and may require optimization for your specific crude material.

1. Materials:

  • Crude this compound

  • Silica gel (flash grade, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • TLC plates (silica gel coated)

  • Developing chamber

  • UV lamp

2. Mobile Phase Selection:

  • Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 19:1, 9:1, 4:1).

  • Using TLC, determine the solvent system that provides good separation of the desired product from its impurities. The target Rf value for the product should be approximately 0.2-0.4.

3. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.

  • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed without air bubbles.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample and eluent addition.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Carefully load the solution onto the top of the silica gel bed using a pipette.

5. Elution:

  • Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute the product.

6. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

7. Solvent Removal:

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Parameter Value/Range Notes
Starting Material 2-bromo-3-methylbenzoic acidA likely impurity in the crude product.
Rf of Starting Material 0.67In 1:1 hexane/ethyl acetate on silica gel.[1]
Stationary Phase Silica GelStandard for this type of separation.
Mobile Phase (Eluent) Hexane/Ethyl AcetateThe ratio should be optimized by TLC. A starting point could be 19:1 or 9:1.
Expected Product Rf > 0.67 (in 1:1 Hexane/EtOAc)The ester is less polar than the carboxylic acid. The target Rf for column chromatography is 0.2-0.4 in a less polar eluent system.
Yield (pre-chromatography) ~83%Based on a synthesis involving an aqueous workup.[2] The yield after chromatography will be lower.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Column Chromatography start Start: Crude this compound prep_column Prepare Silica Gel Column start->prep_column run_column Run Column Chromatography prep_column->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions issue Problem Identified? analyze_fractions->issue poor_sep Poor Separation issue->poor_sep Yes no_elution Product Not Eluting issue->no_elution fast_elution Product Elutes Too Fast issue->fast_elution tailing Band Tailing issue->tailing success Pure Product Isolated issue->success No optimize_eluent Optimize Eluent (TLC) poor_sep->optimize_eluent check_loading Check Column Loading poor_sep->check_loading increase_polarity Increase Eluent Polarity no_elution->increase_polarity decrease_polarity Decrease Eluent Polarity fast_elution->decrease_polarity check_sample_prep Check Sample Dissolution tailing->check_sample_prep optimize_eluent->run_column check_loading->run_column increase_polarity->run_column decrease_polarity->run_column check_sample_prep->run_column

Caption: A step-by-step workflow for troubleshooting common issues during the column chromatography of this compound.

References

Technical Support Center: Recrystallization of Methyl 2-bromo-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of Methyl 2-bromo-3-methylbenzoate. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Recrystallization Issues

Recrystallization of this compound can be challenging due to its low melting point (approximately 10-12°C), which makes it prone to "oiling out" rather than forming crystals. Below are common issues and their solutions.

ProblemPotential Cause(s)Suggested Solutions
No Crystals Form Upon Cooling - Too much solvent was used: The solution is not saturated enough for crystals to form. - Supersaturation: The solution has cooled below its saturation point without crystal nucleation.- Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and increase the concentration. Then, allow it to cool again. - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a "seed crystal" of pure this compound if available. - Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.
Product "Oils Out" Instead of Crystallizing - Low melting point: The compound is coming out of solution at a temperature above its melting point. - High concentration of impurities: Impurities can depress the melting point of the compound. - Rapid cooling: Cooling the solution too quickly can favor oil formation over crystal growth.- Add More Solvent: Reheat the mixture to redissolve the oil and add a small amount of additional solvent. This will lower the saturation temperature. - Use a Different Solvent: Consider a solvent with a lower boiling point or a mixed solvent system. For low-melting compounds, small volumes of non-polar solvents or solvent pairs can be effective. - Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
Low Yield of Recovered Crystals - Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. - Premature filtration: Filtering the crystals before crystallization is complete. - Washing with warm solvent: The wash solvent was not cold enough and redissolved some of the product.- Concentrate the Mother Liquor: The filtrate can be concentrated by evaporation and cooled again to obtain a second crop of crystals. - Ensure Complete Crystallization: Allow sufficient time for crystallization at both room temperature and in an ice bath. - Use Ice-Cold Wash Solvent: Always wash the crystals with a minimal amount of ice-cold solvent.
Crystals are Colored or Appear Impure - Presence of colored impurities: These were not removed during the initial workup. - Co-crystallization of impurities: Impurities with similar solubility profiles may crystallize with the product.- Use Activated Charcoal: If the hot solution is colored, add a small amount of activated charcoal and perform a hot filtration to remove it before cooling. Be aware that charcoal can also adsorb some of the desired product. - Re-recrystallize: A second recrystallization may be necessary to improve purity. - Consider Chromatography: If recrystallization does not sufficiently purify the product, column chromatography may be a more effective method.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for this compound?

A1: An ideal solvent for recrystallization should:

  • Dissolve the compound well at high temperatures but poorly at low temperatures.

  • Either not dissolve impurities at all or dissolve them very well, even at low temperatures.

  • Be chemically inert to the compound.

  • Have a relatively low boiling point for easy removal after filtration.

Q2: What are some recommended solvents for the recrystallization of this compound?

A2: Given its low melting point and solubility in organic solvents like ethanol and chloroform, suitable recrystallization solvents could include non-polar solvents like hexanes or petroleum ether. A mixed solvent system, such as ethanol-water or dichloromethane-hexane, where the compound is soluble in one solvent and insoluble in the other, can also be effective.

Q3: How can I prevent the compound from "oiling out"?

A3: To prevent "oiling out," it is crucial to ensure that the solution becomes saturated at a temperature below the melting point of the compound. This can be achieved by using a larger volume of solvent, cooling the solution very slowly, or using a solvent with a lower boiling point.

Q4: How do I perform a small-scale test to find a suitable solvent?

A4: Place a small amount of your crude product in a test tube and add a few drops of the solvent. If it dissolves at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the test tube. If it dissolves when hot and then forms crystals upon cooling, it is a potentially good solvent.

Q5: What is the purpose of washing the crystals with cold solvent after filtration?

A5: Washing the crystals with a small amount of ice-cold solvent helps to remove any residual mother liquor that may contain dissolved impurities, without dissolving a significant amount of the purified product.

Experimental Protocols

Protocol 1: Solvent Selection for Recrystallization
  • Place approximately 50 mg of crude this compound into several small test tubes.

  • To each tube, add 0.5 mL of a different test solvent (e.g., hexane, ethanol, ethanol/water mixture, dichloromethane/hexane mixture) at room temperature.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a warm water bath.

  • Add small increments of the hot solvent until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • The solvent that yields a good quantity of crystals upon cooling is a suitable choice for recrystallization.

Protocol 2: Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added, perform a hot gravity filtration to remove it.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Allow the crystals to dry completely under vacuum.

Data Presentation

Qualitative Solubility of this compound

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureSuitability for Recrystallization
WaterSlightly soluble[1][2][3]Slightly solublePoor
EthanolSolubleVery SolublePotentially suitable in a mixed solvent system
ChloroformSolubleVery SolublePoor as a single solvent
HexaneLikely sparingly solubleLikely solublePotentially suitable
Petroleum EtherLikely sparingly solubleLikely solublePotentially suitable

Visualizations

Recrystallization Workflow

RecrystallizationWorkflow Recrystallization Workflow for this compound start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) (Removes insoluble impurities) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly Clear Solution oiling_out Product Oils Out? cool_slowly->oiling_out cool_ice_bath Cool in Ice Bath no_crystals No Crystals Form? cool_ice_bath->no_crystals vacuum_filtration Vacuum Filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure Crystalline Product dry_crystals->end oiling_out->cool_ice_bath No troubleshoot_oil Troubleshoot: - Reheat and add more solvent - Cool more slowly - Change solvent oiling_out->troubleshoot_oil Yes troubleshoot_oil->dissolve no_crystals->vacuum_filtration No troubleshoot_no_crystals Troubleshoot: - Evaporate excess solvent - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals Yes troubleshoot_no_crystals->cool_ice_bath

Caption: A flowchart illustrating the key steps and decision points in the recrystallization process.

Logical Relationship of Troubleshooting Steps

TroubleshootingLogic Troubleshooting Logic for Recrystallization Issues issue Recrystallization Problem no_crystals No Crystals Form issue->no_crystals oiling_out Product Oils Out issue->oiling_out low_yield Low Yield issue->low_yield impure_product Impure Product issue->impure_product solution_no_crystals Reduce Solvent Volume Induce Nucleation no_crystals->solution_no_crystals solution_oiling_out Increase Solvent Volume Slow Cooling Rate Change Solvent oiling_out->solution_oiling_out solution_low_yield Concentrate Mother Liquor Use Minimal Cold Wash low_yield->solution_low_yield solution_impure_product Re-recrystallize Use Activated Charcoal Column Chromatography impure_product->solution_impure_product

Caption: A diagram showing common recrystallization problems and their corresponding solutions.

References

Identifying and minimizing byproducts in the synthesis of Methyl 2-bromo-3-methylbenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the synthesis of Methyl 2-bromo-3-methylbenzoate. The focus is on identifying and minimizing byproducts to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common synthetic approach involves a two-step process:

  • Electrophilic Aromatic Bromination: 3-methylbenzoic acid is brominated using a brominating agent and a catalyst.

  • Esterification: The resulting 2-bromo-3-methylbenzoic acid is then esterified to the methyl ester.

Alternatively, one could perform the esterification of 3-methylbenzoic acid first, followed by the bromination of methyl 3-methylbenzoate. The choice of route may influence the distribution of byproducts.

Q2: What are the most common byproducts in the synthesis of 2-bromo-3-methylbenzoic acid?

A2: The primary byproducts are other isomers formed during the electrophilic bromination of 3-methylbenzoic acid. The methyl group directs bromination to the ortho and para positions, while the carboxylic acid group directs to the meta position. The most significant byproducts are:

  • Isomeric Byproducts: 4-bromo-3-methylbenzoic acid and 6-bromo-3-methylbenzoic acid are the most probable isomeric impurities. The formation of 4-bromo-3-methylbenzoic acid is often significant as its position is activated by both the methyl and carboxylic acid groups.

  • Polybrominated Byproducts: Dibrominated products can form if an excess of the brominating agent is used or if the reaction conditions are too harsh.

  • Benzylic Bromination Byproducts: Under radical conditions (e.g., initiated by light or radical initiators), bromination can occur on the methyl group, leading to the formation of 3-carboxybenzyl bromide.[1][2]

Q3: How can I minimize the formation of isomeric byproducts?

A3: Minimizing isomeric byproducts involves careful control of reaction conditions to favor substitution at the 2-position. This can be achieved by:

  • Choice of Catalyst: Lewis acid catalysts like iron(III) bromide (FeBr₃) are typically used for aromatic bromination.[3] Experimenting with different catalysts and catalyst loading may influence the isomer ratio.

  • Temperature Control: Lowering the reaction temperature can increase the selectivity of the bromination, potentially favoring the sterically less hindered positions.

  • Solvent Effects: The choice of solvent can influence the reactivity of the electrophile and the substrate, thereby affecting the isomer distribution.

Q4: How can benzylic bromination be prevented?

A4: Benzylic bromination is a radical-chain reaction. To prevent this side reaction, it is crucial to:

  • Exclude Light: Perform the reaction in the dark, for example, by wrapping the reaction vessel in aluminum foil.

  • Avoid Radical Initiators: Ensure that no radical initiators, such as AIBN or benzoyl peroxide, are present.[4]

  • Use an Appropriate Brominating Agent: N-Bromosuccinimide (NBS) in the presence of a radical initiator is commonly used for benzylic bromination and should be avoided if aromatic bromination is desired.[4] For aromatic bromination, molecular bromine (Br₂) with a Lewis acid is the standard choice.[3]

Troubleshooting Guides

Problem 1: Low yield of the desired 2-bromo isomer and high formation of 4-bromo-3-methylbenzoic acid.
  • Possible Causes:

    • The reaction conditions favor the thermodynamically more stable 4-bromo isomer.

    • The catalyst used is not selective for the 2-position.

    • The reaction temperature is too high, leading to reduced selectivity.

  • Solutions:

    • Temperature Optimization: Run the reaction at a lower temperature (e.g., 0-5 °C) to enhance kinetic control, which may favor the ortho position.

    • Solvent Screening: Test a range of solvents with different polarities. Halogenated solvents like dichloromethane or carbon tetrachloride are common.[3]

    • Catalyst Variation: While FeBr₃ is standard, other Lewis acids could be screened for better selectivity.

    • Record Keeping: Use a structured table to record your experimental conditions and the resulting isomer ratios to identify optimal conditions.

Problem 2: Significant amount of dibrominated product is observed.
  • Possible Causes:

    • Excess brominating agent was used.

    • The reaction was allowed to proceed for too long.

    • The reaction temperature was too high, increasing the reaction rate.

  • Solutions:

    • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.

    • Slow Addition: Add the brominating agent slowly and dropwise to the reaction mixture to avoid localized high concentrations.

    • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) and stop the reaction once the starting material is consumed.

Problem 3: The presence of 3-(bromomethyl)benzoic acid is detected in the product mixture.
  • Possible Causes:

    • The reaction was exposed to UV light.

    • The reaction was run at a high temperature, which can promote radical formation.

    • Impurities in the starting materials or reagents initiated a radical reaction.

  • Solutions:

    • Protect from Light: Conduct the reaction in a flask wrapped with aluminum foil.

    • Moderate Temperature: Avoid excessive heating. For electrophilic aromatic substitution, moderate temperatures are generally sufficient.

    • Use High-Purity Reagents: Ensure that the starting materials and solvents are free from radical-initiating impurities.

Data Presentation

To systematically optimize the synthesis and minimize byproducts, it is recommended to maintain a detailed record of experimental parameters and outcomes.

Table 1: Optimization of the Bromination of 3-Methylbenzoic Acid

EntryCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)Ratio (2-bromo:4-bromo:other)
1FeBr₃ (0.1)CH₂Cl₂254
2FeBr₃ (0.1)CH₂Cl₂06
3FeBr₃ (0.2)CH₂Cl₂06
4FeBr₃ (0.1)CCl₄254

This table should be filled out with experimental data to track the impact of changing reaction conditions on the yield and isomer ratio.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3-methylbenzoic Acid

This protocol is adapted from established methods for the bromination of substituted benzoic acids.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas trap (to neutralize HBr evolved), dissolve 3-methylbenzoic acid (1.0 equiv.) in an anhydrous inert solvent (e.g., dichloromethane).

  • Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) (e.g., 0.1 equiv.) to the solution.

  • Bromine Addition: Slowly add a solution of bromine (1.05 equiv.) in the same solvent from the dropping funnel at the desired temperature (e.g., 0 °C). The reaction should be protected from light.

  • Reaction Monitoring: Stir the mixture at the same temperature and monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess bromine. Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of isomers, can be purified by column chromatography or recrystallization. The separation of 2-bromo and 4-bromo isomers can be challenging and may require careful optimization of the purification method.

Protocol 2: Esterification to this compound

This is a general procedure for acid-catalyzed esterification.[5]

  • Reaction Setup: In a round-bottom flask, dissolve the purified 2-bromo-3-methylbenzoic acid (1.0 equiv.) in an excess of anhydrous methanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 drops) to the solution.

  • Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Visualizations

Synthesis_and_Byproducts cluster_byproducts Byproduct Formation start 3-Methylbenzoic Acid 2-Bromo-3-methylbenzoic\nAcid (Desired Product) 2-Bromo-3-methylbenzoic Acid (Desired Product) start->2-Bromo-3-methylbenzoic\nAcid (Desired Product) + Br2, FeBr3 4-Bromo-3-methylbenzoic\nAcid (Isomeric Byproduct) 4-Bromo-3-methylbenzoic Acid (Isomeric Byproduct) start->4-Bromo-3-methylbenzoic\nAcid (Isomeric Byproduct) + Br2, FeBr3 6-Bromo-3-methylbenzoic\nAcid (Isomeric Byproduct) 6-Bromo-3-methylbenzoic Acid (Isomeric Byproduct) start->6-Bromo-3-methylbenzoic\nAcid (Isomeric Byproduct) + Br2, FeBr3 Dibrominated Products Dibrominated Products start->Dibrominated Products + Excess Br2 This compound This compound 2-Bromo-3-methylbenzoic\nAcid (Desired Product)->this compound + MeOH, H+

Caption: Main reaction pathway and formation of major byproducts.

Benzylic_Bromination start 3-Methylbenzoic Acid byproduct 3-(Bromomethyl)benzoic Acid (Benzylic Bromination Byproduct) start->byproduct + Br2, light (hν) or Radical Initiator

Caption: Competing pathway of benzylic bromination.

Troubleshooting_Workflow start Analyze Crude Product (TLC, GC, NMR) low_yield Low Yield of 2-Bromo Isomer? start->low_yield dibromo Dibrominated Byproducts Present? start->dibromo benzylic Benzylic Bromide Present? start->benzylic optimize_conditions Optimize Conditions: - Lower Temperature - Screen Solvents - Vary Catalyst low_yield->optimize_conditions Yes control_stoichiometry Control Stoichiometry: - Use ~1.05 eq. Br2 - Slow Addition - Monitor Reaction dibromo->control_stoichiometry Yes exclude_radicals Exclude Radical Conditions: - Protect from Light - Avoid High Temperatures - Use Pure Reagents benzylic->exclude_radicals Yes

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Suzuki Coupling with Bromo-Methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the Suzuki-Miyaura cross-coupling of bromo-methylbenzoate derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when performing Suzuki coupling with bromo-methylbenzoate derivatives?

A1: The three most prevalent side reactions are:

  • Protodeboronation: The replacement of the boronic acid group on the coupling partner with a hydrogen atom, leading to the formation of a simple arene byproduct and reducing the yield of the desired product.[1]

  • Homocoupling: The self-coupling of the boronic acid reagent to form a symmetrical biaryl compound.[2][3] This consumes the boronic acid and can complicate purification.

  • Dehalogenation: The reduction of the bromo-methylbenzoate starting material, where the bromine atom is replaced by a hydrogen atom, resulting in methyl benzoate.[2][4]

A less common but possible side reaction is the hydrolysis of the methyl ester to the corresponding carboxylic acid, especially under harsh basic conditions.

Q2: Why am I seeing a significant amount of the dehalogenated product (methyl benzoate) in my reaction mixture?

A2: Dehalogenation is a common side reaction, particularly with electron-deficient aryl halides like bromo-methylbenzoates.[4] The primary mechanism is believed to involve the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base, solvent (e.g., alcohols), or trace water. This Pd-H species can then react with the bromo-methylbenzoate to yield the dehalogenated product.[4]

Q3: My main side product is the homocoupled biaryl from my boronic acid. What causes this?

A3: Homocoupling of the boronic acid is often caused by the presence of oxygen in the reaction mixture, which can lead to the oxidative coupling of two boronic acid molecules catalyzed by palladium.[3] Another cause can be the use of a Pd(II) precatalyst (like Pd(OAc)₂), which can directly react with the boronic acid to produce the homocoupled product during its reduction to the active Pd(0) species.[5]

Q4: I am losing my boronic acid to protodeboronation. How can I prevent this?

A4: Protodeboronation is often promoted by high temperatures, prolonged reaction times, and the presence of water, especially under basic conditions.[1] Electron-deficient boronic acids are particularly susceptible. To minimize this, you can try using milder bases, anhydrous conditions where possible, and shorter reaction times.[1][3]

Q5: Can the methyl ester group be hydrolyzed during the Suzuki reaction?

A5: Yes, hydrolysis of the methyl ester to the corresponding carboxylic acid can occur, particularly if strong bases (like NaOH or KOH) or high temperatures are used for extended periods, especially in the presence of water. Using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can help minimize this side reaction.[6]

Troubleshooting Guides

Issue 1: High Levels of Dehalogenation Byproduct

If you observe a significant amount of methyl benzoate in your reaction, follow this troubleshooting workflow:

start High Dehalogenation Observed check_atmosphere Ensure Rigorous Inert Atmosphere (Degas solvents, use Schlenk line) start->check_atmosphere check_base Optimize Base (Switch to weaker base, e.g., K2CO3, K3PO4) check_atmosphere->check_base check_ligand Change Ligand (Use bulky, electron-rich ligands, e.g., SPhos, XPhos) check_base->check_ligand check_temp_time Adjust Reaction Conditions (Lower temperature, shorter reaction time) check_ligand->check_temp_time check_solvent Evaluate Solvent (Use aprotic solvents like dioxane or toluene) check_temp_time->check_solvent end_point Dehalogenation Minimized check_solvent->end_point

Caption: Troubleshooting workflow for minimizing dehalogenation.
Issue 2: Excessive Homocoupling of the Boronic Acid

If your primary impurity is the dimer of your boronic acid, consider the following steps:

start Excessive Homocoupling degas Improve Degassing Protocol (Thoroughly sparge solvents with inert gas) start->degas pd_source Change Palladium Source (Use a Pd(0) source, e.g., Pd(PPh3)4) degas->pd_source slow_addition Slow Addition of Boronic Acid (Keeps concentration low) pd_source->slow_addition temp Lower Reaction Temperature slow_addition->temp end_point Homocoupling Reduced temp->end_point

Caption: Troubleshooting workflow for reducing boronic acid homocoupling.

Data Presentation: Influence of Reaction Parameters on Side Reactions

The following table summarizes the qualitative impact of various reaction parameters on the common side reactions in the Suzuki coupling of bromo-methylbenzoate derivatives.

ParameterDehalogenationHomocouplingProtodeboronationEster HydrolysisRecommendation for Bromo-methylbenzoates
Palladium Source Pd(II) may increasePd(II) may increaseLess direct effectNo direct effectUse a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[5]
Ligand Bulky, e-rich ligands decreaseLess direct effectLess direct effectNo direct effectUse bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[7]
Base Strong bases can increaseLess direct effectStrong bases can increaseStrong bases increaseUse weaker inorganic bases like K₃PO₄ or K₂CO₃.[4][6]
Solvent Protic solvents may increaseLess direct effectProtic solvents increaseProtic solvents increaseUse aprotic solvents like 1,4-dioxane or toluene with minimal water.[1][4]
Temperature Higher temps can increaseHigher temps can increaseHigher temps increaseHigher temps increaseUse the lowest effective temperature (e.g., 80-100 °C).[1]
Atmosphere Less direct effectOxygen presence increasesLess direct effectNo direct effectEnsure a rigorously inert atmosphere.[3]

Experimental Protocols

Protocol 1: General Method for Suzuki Coupling of Methyl 4-bromobenzoate with Phenylboronic Acid

This protocol is a starting point and may require optimization.

Materials:

  • Methyl 4-bromobenzoate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Schlenk flask and magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 4-bromobenzoate, phenylboronic acid, and potassium carbonate.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Further degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Minimizing Dehalogenation and Homocoupling

This protocol employs a more active catalyst system and a weaker base to suppress side reactions.

Materials:

  • Bromo-methylbenzoate derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3.5 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the bromo-methylbenzoate, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos to a dry Schlenk tube.

  • Add the anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS to determine the optimal reaction time and avoid prolonged heating.

  • Follow the workup and purification procedure described in Protocol 1.

Signaling Pathways and Workflows

Suzuki Catalytic Cycle and Common Side Reactions

cluster_0 Suzuki Catalytic Cycle cluster_1 Side Reactions pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-Br pd2 Ar-Pd(II)-Br(L_n) oa->pd2 trans Transmetalation pd2->trans Ar'-B(OH)2 Base dehalogenation Dehalogenation pd2->dehalogenation [H] source pd2_ar Ar-Pd(II)-Ar'(L_n) trans->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 Regeneration product Ar-Ar' (Desired Product) re->product homocoupling Homocoupling protodeboronation Protodeboronation boronic_acid Ar'-B(OH)2 boronic_acid->homocoupling O2, Pd boronic_acid->protodeboronation H+, H2O

Caption: The Suzuki catalytic cycle and pathways to common side reactions.

References

Stability and storage conditions for Methyl 2-bromo-3-methylbenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of Methyl 2-bromo-3-methylbenzoate for researchers, scientists, and drug development professionals. Find answers to frequently asked questions and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to keep the container tightly sealed and protected from light. Storage under an inert atmosphere (e.g., nitrogen or argon) is also advised to prevent potential degradation from air exposure.

Q2: What is the typical appearance of this compound and what if my sample has changed color?

Pure this compound is a colorless to light yellow or light orange liquid.[2][3] A significant change in color, such as darkening, may indicate degradation. If you observe a color change, it is advisable to re-analyze the material for purity before use.

Q3: What substances are incompatible with this compound?

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Q4: What are the primary degradation pathways for this compound?

  • Hydrolysis: The ester functional group can hydrolyze, especially in the presence of acids or bases, to yield 2-bromo-3-methylbenzoic acid and methanol.

  • Photodegradation: Exposure to light, particularly UV radiation, may lead to cleavage of the carbon-bromine bond, generating radical species that can lead to a variety of byproducts.

  • Thermal Decomposition: At elevated temperatures, the molecule can undergo decomposition, potentially resulting in the formation of smaller hydrocarbons, carbon oxides, and unsaturated esters.

Q5: How can I assess the purity of my this compound sample?

Several analytical techniques can be employed to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A robust method for quantifying the main component and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile impurities and confirming the identity of the main compound and its degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine absolute purity.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/GC analysis Impurities from degradation or contamination.Review storage conditions. Ensure the container was properly sealed and protected from light and air. Check for any potential cross-contamination in your experimental setup. Consider re-purifying the material if necessary.
Poor reactivity in a subsequent reaction Degradation of the starting material.Assess the purity of the this compound using a suitable analytical method (e.g., HPLC or NMR). If degradation is confirmed, use a fresh or purified batch of the compound.
Inconsistent experimental results Inconsistent quality of the starting material.Qualify each new batch of this compound for purity and identity before use. Maintain a consistent storage and handling protocol.
Formation of a solid precipitate in the sample Potential hydrolysis to 2-bromo-3-methylbenzoic acid, which is a solid at room temperature.Avoid exposure to moisture. Ensure solvents are anhydrous where necessary. The precipitate can be identified by analytical techniques such as NMR or IR spectroscopy.

Stability and Physical Properties Summary

Property Information
Appearance Colorless to light yellow/orange clear liquid[2][3]
Recommended Storage Cool, dry, well-ventilated area, under inert gas, protected from light[1]
Incompatibilities Strong oxidizing agents, strong acids, strong bases[1]
Water Solubility Slightly soluble[4]
Potential Degradation Pathways Hydrolysis, Photodegradation, Thermal Decomposition

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for aromatic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry, likely around 210 nm and 254 nm).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Analysis: Inject the sample and analyze the chromatogram. Purity is typically calculated as the percentage of the main peak area relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Acetonitrile prep1->prep2 prep3 Dilute to 0.1 mg/mL prep2->prep3 hplc_inject Inject Sample prep3->hplc_inject Filtered Sample hplc_run Run Gradient Elution hplc_inject->hplc_run hplc_detect UV Detection hplc_run->hplc_detect data_integrate Integrate Peaks hplc_detect->data_integrate Chromatogram data_calculate Calculate Purity data_integrate->data_calculate

Caption: HPLC workflow for purity assessment.
Protocol 2: Forced Degradation Study - Hydrolytic Stability

This protocol is designed to assess the stability of this compound under hydrolytic stress conditions.

  • Acidic Hydrolysis:

    • Prepare a solution of this compound in a mixture of acetonitrile and 0.1 N hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw aliquots, neutralize with a suitable base, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Prepare a solution of this compound in a mixture of acetonitrile and 0.1 N sodium hydroxide.

    • Incubate at room temperature, monitoring the reaction closely as base-catalyzed hydrolysis is often rapid.

    • At specified time points, withdraw aliquots, neutralize with a suitable acid, and dilute for HPLC analysis.

  • Neutral Hydrolysis:

    • Prepare a solution of this compound in a mixture of acetonitrile and water.

    • Incubate at a controlled elevated temperature (e.g., 60 °C) for an extended period.

    • Withdraw aliquots at specified time points and analyze by HPLC.

Hydrolysis_Workflow cluster_conditions Stress Conditions cluster_analysis Analysis start Prepare Sample in Acetonitrile acid Add 0.1 N HCl Incubate at 60 °C start->acid base Add 0.1 N NaOH Incubate at RT start->base neutral Add Water Incubate at 60 °C start->neutral sampling Withdraw Aliquots at Time Points acid->sampling base->sampling neutral->sampling neutralize Neutralize Sample sampling->neutralize analyze Analyze by HPLC neutralize->analyze

Caption: Workflow for hydrolytic stability testing.

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound based on its chemical structure.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation (UV Light) cluster_thermal Thermal Decomposition parent This compound hydrolysis_product 2-Bromo-3-methylbenzoic Acid + Methanol parent->hydrolysis_product H2O / H+ or OH- photo_product Debrominated Species & Radical Byproducts parent->photo_product thermal_product Smaller Hydrocarbons, CO, CO2, etc. parent->thermal_product Δ (Heat)

Caption: Potential degradation pathways.

References

Technical Support Center: Optimizing Reaction Temperature for 2-Bromo-Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction temperatures for various transformations involving 2-bromo-benzoic acid and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, offering potential causes and recommended solutions in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is showing low to no yield of the desired product. How can I troubleshoot this?

Answer: Low or no product yield can stem from several factors, many of which are temperature-related. Consider the following potential causes and solutions:

  • Insufficient Reaction Temperature: Many reactions involving the sterically hindered 2-bromo-benzoic acid scaffold require elevated temperatures to proceed at a reasonable rate.[1]

    • Solution: Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] For Suzuki coupling reactions, temperatures can range from room temperature to reflux conditions (typically 80-120 °C).[1] Ullmann condensations traditionally require high temperatures, often exceeding 150-210 °C, though modern ligand-assisted protocols can run at lower temperatures (80-120 °C).[3][4]

  • Catalyst Deactivation: In palladium-catalyzed reactions, such as Suzuki coupling, oxygen can deactivate the catalyst, leading to low yields.[2][5]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) and use properly degassed solvents.[2][5]

  • Inappropriate Reaction Conditions for Specific Coupling Types:

    • Suzuki Coupling: Steric hindrance from the ortho-bromo substituent can slow down the oxidative addition and transmetalation steps. Higher temperatures are often necessary to overcome this.[1]

    • Ullmann Condensation: Traditional methods require high-boiling polar solvents and high temperatures. If using a less reactive aryl halide (e.g., aryl chloride vs. aryl iodide), harsher conditions or a more active catalyst system may be needed.[3][4]

  • Poor Solubility of Reagents: If reactants are not fully dissolved, the reaction will be slow or incomplete.

    • Solution: Try a different solvent or a co-solvent system (e.g., Dioxane/H₂O, THF/H₂O, DMF) to ensure all reactants are in solution.[2]

Issue 2: Formation of Multiple Products/Side Reactions

Question: My reaction is producing significant byproducts. How can I improve selectivity by optimizing the temperature?

Answer: The formation of side products is a common challenge. Temperature control is a critical tool to enhance selectivity.

  • Homocoupling of Boronic Acid (in Suzuki Coupling): This side reaction is often promoted by the presence of oxygen.

    • Solution: Rigorously degas all solvents and the reaction mixture. Maintaining a positive pressure of an inert gas is crucial. While not directly a temperature fix, ensuring an inert atmosphere is a prerequisite for clean high-temperature reactions.[2][5]

  • Protodeboronation (in Suzuki Coupling): This involves the replacement of the boronic acid group with a hydrogen atom.

    • Solution: Use milder reaction conditions, which can include a lower reaction temperature and a less reactive base.[2]

  • Decarboxylation: The carboxylic acid group can be lost as CO₂ under harsh thermal conditions.[2][6]

    • Solution: It is advisable to use the mildest possible temperature for all reaction steps to preserve the carboxylic acid functionality.[2] If high temperatures are unavoidable, minimize the reaction time.

  • Competing Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of substituents can activate the C-Br bond for SNAr, which may compete with the desired reaction.[2]

    • Solution: For reactions not intended to be SNAr, such as esterification or amide coupling, employing milder conditions like lower temperatures is recommended.[2] Conversely, if SNAr is the desired pathway, optimizing temperature, nucleophile concentration, and reaction time can improve selectivity.[2]

Below is a troubleshooting workflow for low yield in Suzuki coupling reactions:

G start Low Yield in Suzuki Coupling check_temp Is Reaction Temperature Optimized? start->check_temp increase_temp Gradually Increase Temperature (e.g., 80-120 °C) check_temp->increase_temp No check_atmosphere Is Atmosphere Inert? check_temp->check_atmosphere Yes monitor Monitor by TLC/LC-MS increase_temp->monitor degas_solvents Degas Solvents and Use Inert Gas (Ar/N2) check_atmosphere->degas_solvents No check_catalyst Is Catalyst Active? check_atmosphere->check_catalyst Yes degas_solvents->monitor fresh_catalyst Use Fresh Catalyst/ Increase Loading check_catalyst->fresh_catalyst No check_catalyst->monitor Yes fresh_catalyst->monitor

Caption: Troubleshooting workflow for low-yielding Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for a Suzuki coupling reaction with a 2-bromo-benzoic acid derivative?

A1: For Suzuki coupling of 2-bromophenyl substrates, a general starting point is in the range of 80-110 °C.[2][5] Due to the steric hindrance of the ortho-bromo substituent, higher temperatures are often necessary compared to less hindered aryl bromides to achieve a reasonable reaction rate.[1] However, the optimal temperature is highly dependent on the specific substrates, catalyst, ligand, and solvent system used, so screening a range of temperatures is recommended.[1]

Q2: Can high temperatures cause my 2-bromo-benzoic acid derivative to decompose?

A2: Yes, decarboxylation, the loss of the carboxylic acid group as CO₂, is a potential side reaction at elevated temperatures.[2][6] While aromatic carboxylic acids are generally stable, harsh thermal conditions can promote this decomposition. It is crucial to use the mildest effective temperature to preserve this functional group.[2]

Q3: For an Ullmann condensation, how high should I set the reaction temperature?

A3: Traditional Ullmann condensations often require high temperatures, frequently above 210 °C, and are typically run in high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF).[3] However, modern protocols that utilize ligands can often be performed at significantly lower temperatures, in the range of 80-120 °C.[4] The reactivity of the aryl halide is a key factor; aryl iodides are more reactive than aryl bromides, which may allow for lower reaction temperatures.[4]

Q4: How does temperature affect Grignard reagent formation with 2-bromo-benzoic acid derivatives?

A4: The carboxylic acid group is acidic and will be deprotonated by the highly basic Grignard reagent. Therefore, the carboxylic acid must be protected before attempting to form a Grignard reagent from the aryl bromide. For the formation of the Grignard reagent itself from a protected derivative, the reaction is typically initiated at room temperature or with gentle warming. It is an exothermic reaction, and it may be necessary to cool the reaction to control the rate and prevent side reactions like Wurtz coupling.[7][8]

Q5: What is the optimal temperature for the esterification of 2-bromo-benzoic acid?

A5: The optimal temperature for esterification depends on the alcohol and catalyst used. For reactions with higher boiling alcohols, temperatures can range from 160 °C to 250 °C, with a more preferred range of 180 °C to 230 °C.[9] For example, esterification with isomeric nonanols is preferably carried out between 190 °C and 210 °C.[9] The water of reaction is typically removed azeotropically to drive the equilibrium towards the product.[9]

Data Presentation

Table 1: Recommended Temperature Ranges for Common Reactions

Reaction TypeSubstrate ClassCatalyst/ReagentSolvent(s)Typical Temperature Range (°C)Key Considerations
Suzuki Coupling 2-Bromo-benzoic acid derivativesPalladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligandDioxane/H₂O, THF, Toluene80 - 120Steric hindrance may require higher end of range. Inert atmosphere is critical.[1][10]
Ullmann Condensation 2-Bromo-benzoic acidCopper (stoichiometric or catalytic)NMP, DMF, Nitrobenzene80 - 210+Traditional methods require >150°C; ligand-assisted methods can be run at lower temperatures.[3][4]
Esterification 2-Bromo-benzoic acidAcid catalyst (e.g., H₂SO₄) or Tin(II) compoundsExcess alcohol, Toluene160 - 250Dependent on the boiling point of the alcohol. Azeotropic removal of water is common.[9]
Nitration 2-Bromobenzoic acidConc. H₂SO₄ / Conc. HNO₃-0 - 5Low temperature is crucial to prevent decomposition and favor mononitration.[11]
Grignard Reaction Protected 2-bromo-benzoic acid derivativeMagnesiumAnhydrous Ether (e.g., THF, Diethyl ether)Room Temp to RefluxReaction is exothermic and may require initial warming and subsequent cooling.[7]

Experimental Protocols

Key Experiment: Suzuki Coupling of a 2-Bromo-benzoic Acid Derivative

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 2-bromo-benzoic acid derivative (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).[2][5]

  • Solvent Addition: Add a degassed solvent system (e.g., dioxane/water, toluene, or DMF) via syringe.[2][10]

  • Heating: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[2]

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification reagents Combine Reactants: - 2-Bromo-benzoic acid deriv. - Boronic acid - Palladium Catalyst - Base solvent Add Degassed Solvent reagents->solvent heat Heat to 80-110 °C with Stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Dilute, & Wash monitor->workup purify Dry, Concentrate, & Purify (Recrystallization/Chromatography) workup->purify

Caption: General experimental workflow for a Suzuki coupling reaction.

References

Dealing with incomplete reactions when using bromo-ester compounds.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete reactions when using bromo-ester compounds.

Troubleshooting Guides & FAQs

Section 1: General Issues & Low Conversion

Q1: My reaction with a bromo-ester is showing low or no conversion of the starting material. What are the common initial checks?

A1: When facing low or no conversion, a systematic check of your reaction setup and components is the first step.[1] Start by verifying the following:

  • Reagent Quality: Ensure the purity of your bromo-ester, as impurities can inhibit the reaction.[1][2] Also, confirm the quality and activity of other reagents like catalysts and bases. Some reagents may need to be purified or freshly prepared before use.[1]

  • Solvent Purity: The presence of water or other impurities in the solvent can lead to side reactions like hydrolysis.[2] Using anhydrous solvents is often critical, especially in moisture-sensitive reactions.

  • Reaction Temperature: Confirm that the reaction is being conducted at the optimal temperature.[1][2] In some cases, increasing the temperature might be necessary to drive the reaction forward, but be aware that this can also promote side reactions.[3]

  • Inert Atmosphere: For many reactions, particularly those involving organometallic catalysts, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent degradation of reagents.[1]

  • Efficient Mixing: Ensure that the reaction mixture is being stirred effectively to allow for proper interaction of the reactants.[1]

Q2: I've confirmed my reagents and setup are correct, but the reaction is still incomplete. What are the next steps?

A2: If the initial checks do not resolve the issue, consider the following chemical factors:

  • Base Strength & Concentration: The choice and amount of base can be critical. A base that is too weak may not deprotonate the nucleophile effectively, while a very strong or sterically hindered base might favor elimination side reactions.[4] Ensure the stoichiometry of the base is correct.

  • Reaction Concentration: For reactions prone to intermolecular side reactions, such as dimerization or polymerization, running the reaction at high dilution can favor the desired intramolecular pathway.[4]

  • Monitoring the Reaction: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][5] This will help you determine if the reaction is slow, has stalled, or if the product is decomposing.[1]

Section 2: Common Side Reactions

Q3: I am observing significant formation of an elimination product instead of the desired substitution product. How can I minimize this?

A3: Elimination (typically E2) is a common competing reaction, especially with secondary and tertiary bromo-esters or when using strong, bulky bases.[4][6] To favor substitution over elimination:

  • Choice of Base: Use a less sterically hindered base. For example, in some cases, potassium carbonate may be preferable to potassium tert-butoxide.

  • Temperature: Lowering the reaction temperature generally favors substitution over elimination.[4]

  • Substrate Structure: If possible, using a primary bromo-ester will significantly reduce the likelihood of elimination.[6]

Q4: My bromo-ester appears to be hydrolyzing back to the carboxylic acid or forming other water-related byproducts. How can I prevent this?

A4: Hydrolysis of the ester or the bromo-group can be a significant issue.[2][7][8] To mitigate hydrolysis:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents.[2]

  • Inert Atmosphere: Purging the reaction vessel with an inert gas can help to remove moisture.

  • Work-up Procedure: During the reaction work-up, be mindful of the pH and exposure to water, as both acidic and basic conditions can catalyze ester hydrolysis.[8][9]

Q5: In my cross-coupling reaction (e.g., Sonogashira, Suzuki), I'm seeing homocoupling of my starting materials. What causes this and how can it be addressed?

A5: Homocoupling, such as the Glaser coupling of terminal alkynes in Sonogashira reactions, is a common side reaction.[10] This can be caused by:

  • Excess Copper Catalyst (in Sonogashira): Using too much of the copper co-catalyst can promote alkyne dimerization.[11]

  • Absence of the Aryl Halide: If the oxidative addition of the bromo-ester to the palladium catalyst is slow, the homocoupling of the other partner can become more prevalent.

  • Oxygen: The presence of oxygen can facilitate some homocoupling pathways. Ensure the reaction is properly degassed.

To minimize homocoupling, you can try to:

  • Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand can significantly impact the relative rates of the desired cross-coupling and undesired side reactions.[12][13]

  • Control Reagent Addition: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration and suppress homocoupling.

  • Thorough Degassing: Ensure the reaction mixture is thoroughly degassed before heating.

Section 3: Steric Hindrance

Q6: My bromo-ester is sterically hindered. How does this impact the reaction and how can I overcome it?

A6: Steric hindrance around the bromine atom or the ester group can significantly slow down substitution reactions.[14][15] For sterically hindered substrates:

  • Reaction Conditions: More forcing conditions, such as higher temperatures or longer reaction times, may be necessary.[16]

  • Stronger Nucleophiles: Using a more potent nucleophile can sometimes overcome the steric barrier.

  • Alternative Catalytic Systems: For cross-coupling reactions, specific ligands designed for bulky substrates can be effective.[13] In some esterification reactions involving sterically hindered acids, activating agents like DCC with DMAP (Steglich esterification) can be used.[17]

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can affect the outcome of reactions involving bromo-esters.

Table 1: Effect of Reaction Parameters on Williamson Ether Synthesis Product Distribution

ParameterConditionIntramolecular SN2 (Desired)Intermolecular SN2 (Dimer/Polymer)E2 EliminationRecommendation
Concentration High Dilution (<0.05 M)Highly FavorableMinimizedUnaffectedCritical for success
High Concentration (>0.5 M)Less FavorableHighly FavorableUnaffectedAvoid
Temperature Low (0 °C to RT)Favorable (slower rate)Favorable (slower rate)MinimizedRecommended to suppress E2
Moderate (RT to 50 °C)Optimal RateOptimal RateBecomes competitiveGood starting point
Base Strong, non-hindered (e.g., NaH)FavorableFavorablePossibleRecommended
Strong, bulky (e.g., t-BuOK)Less FavorableLess FavorableHighly FavorableAvoid for this synthesis

Data adapted from general principles of Williamson ether synthesis and troubleshooting guides.[4]

Table 2: Relative Reactivity of Aryl Halides in Sonogashira Coupling

Aryl Halide (Ar-X)Relative ReactivityGeneral Observation
Ar-IHighestMost reactive, often requiring milder conditions.[11][18]
Ar-OTfHighReactivity is comparable to or slightly less than Ar-I.[11]
Ar-BrModerateLess reactive than Ar-I, may require higher temperatures or more active catalysts.[11][18]
Ar-ClLowestGenerally unreactive under standard Sonogashira conditions, requires specialized catalysts.[11][18]

Key Experimental Protocols

Protocol 1: Optimized Intramolecular Williamson Ether Synthesis

This protocol is designed to maximize the yield of a cyclic ether from a bromo-ester alcohol precursor by using high-dilution conditions to minimize intermolecular side reactions.[4]

  • Preparation: Set up a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser under an inert atmosphere (Nitrogen or Argon), and a rubber septum.

  • Base Suspension: In the reaction flask, suspend sodium hydride (NaH, 1.1 eq.) in anhydrous tetrahydrofuran (THF). The volume of THF should be sufficient to achieve a final theoretical concentration of the substrate below 0.05 M.

  • Substrate Addition: In a separate flask, dissolve the bromo-ester alcohol (1.0 eq.) in anhydrous THF. Using a syringe pump, add this solution to the NaH suspension over a period of 4-8 hours. This slow addition is crucial for maintaining high dilution.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature or with gentle heating (40-50 °C) overnight. Monitor the disappearance of the starting material by TLC or GC.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the excess NaH by the slow, dropwise addition of water or ethanol. Add more water to dissolve the salts and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.[4]

Protocol 2: General Procedure for Sonogashira Coupling with an Aryl Bromide

This protocol outlines a general procedure for the palladium-copper catalyzed cross-coupling of a terminal alkyne with an aryl bromo-ester.

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromo-ester (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent and Reagents: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction to the desired temperature (typically 50-100 °C) and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Incomplete Reaction with Bromo-Ester check_basics Q1: Check Basic Parameters? (Reagent/Solvent Purity, Temp, Atmosphere) start->check_basics basics_ok Basics OK? check_basics->basics_ok re_run Correct Issues & Re-run Experiment basics_ok->re_run No analyze_problem Q2: Analyze Chemical Factors basics_ok->analyze_problem Yes side_reactions Side Reactions Observed? analyze_problem->side_reactions elimination Q3: Elimination Product? - Lower Temp - Use Less Hindered Base side_reactions->elimination Yes (Elimination) hydrolysis Q4: Hydrolysis? - Use Anhydrous Conditions - Control Workup pH side_reactions->hydrolysis Yes (Hydrolysis) homocoupling Q5: Homocoupling? - Optimize Catalyst Load - Degas Thoroughly side_reactions->homocoupling Yes (Homocoupling) steric_hindrance Q6: Is Steric Hindrance a Factor? side_reactions->steric_hindrance No optimize Optimize Reaction Conditions (Concentration, Base, etc.) elimination->optimize hydrolysis->optimize homocoupling->optimize hindrance_solutions Apply Solutions for Hindered Substrates: - More Forcing Conditions - Specialized Catalysts/Reagents steric_hindrance->hindrance_solutions Yes steric_hindrance->optimize No hindrance_solutions->optimize

Caption: Troubleshooting workflow for incomplete bromo-ester reactions.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)-Br(L_n) pd0->pd_complex Oxidative Addition oxidative_addition Oxidative Addition pd_r_rprime R-Pd(II)-R'(L_n) pd_complex->pd_r_rprime Transmetalation transmetalation Transmetalation pd_r_rprime->pd0 Reductive Elimination product R-R' (Product) pd_r_rprime->product reductive_elimination Reductive Elimination reagents R-Br (Bromo-ester) reagents->pd_complex boronic_acid R'-B(OH)₂ + Base boronic_acid->pd_r_rprime

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Methyl 2-bromo-3-methylbenzoate decomposition pathways and prevention.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 2-bromo-3-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: Based on the chemical structure of this compound, the primary decomposition pathways include:

  • Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-bromo-3-methylbenzoic acid and methanol.[1][2]

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce cleavage of the carbon-bromine (C-Br) bond, leading to debromination and the formation of radical species.

  • Thermal Decomposition: Elevated temperatures can cause cleavage of the C-Br bond and potentially decarboxylation, leading to the formation of various degradation products.

  • Reductive Dehalogenation: In the presence of a reducing agent and a suitable catalyst, the bromine atom can be replaced by a hydrogen atom, resulting in the formation of methyl 3-methylbenzoate.

Q2: How should I properly store this compound to prevent decomposition?

A2: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air, which can contribute to hydrolysis and oxidation, respectively.[3]

Q3: What are the signs of decomposition in my sample of this compound?

A3: Visual signs of decomposition can include a change in color (e.g., from colorless to yellow or brown) or the formation of a precipitate. Chemical analysis using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can confirm degradation by detecting the presence of impurities and degradation products.

Q4: Can I use this compound in reactions that require high temperatures?

A4: While the synthesis of this compound involves refluxing in methanol, prolonged exposure to high temperatures should be approached with caution as it can lead to thermal decomposition.[4] It is advisable to monitor the reaction closely for the formation of degradation products, especially if the temperature exceeds the compound's boiling point or if the reaction is carried out for an extended period. The flash point of the compound is reported to be 116 °C.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps & Solutions
Unexpected side products in a reaction involving this compound. Decomposition of the starting material.1. Verify Purity: Before use, confirm the purity of your this compound using HPLC or GC-MS. 2. Proper Storage: Ensure the compound has been stored under the recommended conditions (cool, dry, dark, inert atmosphere).[3] 3. Reaction Conditions: Evaluate if the reaction conditions (e.g., high temperature, presence of strong acids/bases, or certain metals) could be promoting decomposition.
Low yield in a reaction where this compound is a reactant. Degradation during the reaction.1. Monitor Reaction: Track the consumption of the starting material and the formation of products and byproducts over time using an appropriate analytical technique. 2. Optimize Temperature: If thermal degradation is suspected, consider running the reaction at a lower temperature for a longer duration. 3. Degas Solvents: Remove dissolved oxygen from solvents to minimize oxidative degradation.
Discoloration of the this compound sample. Photodegradation or oxidation.1. Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil. 2. Inert Atmosphere: Purge the container with an inert gas before sealing to prevent oxidation.[3]
Inconsistent analytical results (e.g., varying purity between analyses). On-column decomposition during GC analysis or instability in the analytical solvent.1. Optimize GC Method: Lower the injector temperature to prevent thermal breakdown. 2. Choose Appropriate Solvent: For HPLC or NMR analysis, use a dry, aprotic, and neutral solvent. Prepare solutions fresh before analysis.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study on this compound to identify potential degradation products and pathways.[5][6]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 48 hours.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method with a photodiode array (PDA) detector. A GC-MS method can also be employed to identify volatile degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Mass spectrometry can be used for structural elucidation of the major degradants.

Protocol 2: HPLC Method for Purity and Stability Analysis

This protocol provides a starting point for developing an HPLC method to assess the purity of this compound and monitor its degradation.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 40
    20 90
    25 90
    26 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of 0.5 mg/mL.

Visualizations

Decomposition_Pathways cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation (UV) cluster_thermal Thermal Decomposition This compound This compound 2-Bromo-3-methylbenzoic acid 2-Bromo-3-methylbenzoic acid This compound->2-Bromo-3-methylbenzoic acid H+/OH- Methanol Methanol This compound->Methanol H+/OH- Debrominated Radical Debrominated Radical This compound->Debrominated Radical Various Fragments Various Fragments This compound->Various Fragments Δ Troubleshooting_Workflow start Unexpected Experimental Outcome check_purity Verify Purity of Starting Material (HPLC/GC-MS) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purify Purify or Obtain New Batch purity_ok->purify No review_storage Review Storage Conditions purity_ok->review_storage Yes purify->check_purity storage_ok Storage Conditions Correct? review_storage->storage_ok correct_storage Implement Proper Storage storage_ok->correct_storage No evaluate_reaction Evaluate Reaction Conditions (Temp, pH, etc.) storage_ok->evaluate_reaction Yes correct_storage->review_storage optimize_reaction Optimize Reaction Parameters evaluate_reaction->optimize_reaction end Problem Resolved optimize_reaction->end

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Methyl 2-bromo-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed interpretation of the ¹H NMR spectrum of Methyl 2-bromo-3-methylbenzoate and compares it with structurally related alternatives. It is intended for researchers, scientists, and drug development professionals to aid in the structural elucidation and purity assessment of this compound.

Comparison of ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is distinct from its analogues lacking the bromo and/or methyl substituents. The table below summarizes the chemical shifts (δ) in parts per million (ppm), integration values, multiplicities, and coupling constants (J) in Hertz (Hz) for the target compound and three alternatives. All spectra are referenced to have been recorded in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer.

Compound NameStructureAromatic Protons (δ, multiplicity, J [Hz])Methoxy Protons (-OCH₃) (δ, singlet)Methyl Protons (-CH₃) (δ, singlet)
This compound
alt text
7.46 (dd, J = 8.0, 1.0), 7.34 (dd, J = 8.0, 1.0), 7.24 (t, J = 8.0)3.932.46
Methyl 3-methylbenzoate
alt text
7.84 (s), 7.82 (d, J=7.6), 7.33 (m)3.912.41
Methyl 2-bromobenzoate
alt text
7.77 (dd, J=7.7, 1.1), 7.64 (dd, J=7.6, 1.8), 7.34-7.30 (m)3.91-
Methyl benzoate
alt text
8.03 (dd, J=8.4, 1.5), 7.55 (m), 7.43 (m)3.91-

Interpretation of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the aromatic protons, the methoxy group protons, and the methyl group protons.[1]

  • Aromatic Region: The three protons on the benzene ring appear in the range of δ 7.24-7.46 ppm.

    • The signal at δ 7.24 ppm is a triplet with a coupling constant of J = 8.0 Hz, which is characteristic of a proton coupled to two adjacent protons. This corresponds to the proton at the C5 position.

    • The signals at δ 7.34 ppm and δ 7.46 ppm are both doublets of doublets, each with coupling constants of J = 8.0 Hz and J = 1.0 Hz. This splitting pattern indicates coupling to two non-equivalent neighboring protons. These signals are assigned to the protons at C4 and C6. The J = 8.0 Hz coupling arises from the ortho-coupling with the C5 proton, while the smaller J = 1.0 Hz coupling is due to a meta-coupling.

  • Methoxy and Methyl Signals:

    • A sharp singlet at δ 3.93 ppm, integrating to three protons, is assigned to the methoxy (-OCH₃) group.

    • Another sharp singlet at δ 2.46 ppm, also integrating to three protons, corresponds to the methyl (-CH₃) group attached to the benzene ring.

The presence of both the bromo and methyl substituents significantly influences the chemical shifts and splitting patterns of the aromatic protons compared to the alternative compounds, allowing for unambiguous identification.

Spin-Spin Coupling Diagram

The following diagram illustrates the spin-spin coupling relationships between the aromatic protons in this compound. Ortho coupling (³J) is depicted with a solid line, and meta coupling (⁴J) is shown with a dashed line.

Caption: Spin-spin coupling in this compound.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring high-resolution ¹H NMR spectra is outlined below.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample (e.g., this compound).

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.

  • For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter. If necessary, filter the solution before transferring it to the NMR tube.

2. NMR Instrument Setup:

  • The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • The instrument's magnetic field should be locked onto the deuterium signal of the solvent (CDCl₃).

  • Shim the magnetic field to achieve optimal homogeneity, which is essential for obtaining sharp spectral lines and good resolution.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment is typically used for routine ¹H NMR.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient to ensure good digital resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds between pulses is recommended to allow for full relaxation of the protons, which is important for accurate integration.

  • Number of Scans: For a sample of this concentration, 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Calibrate the chemical shift scale by setting the residual CHCl₃ signal to δ 7.26 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

References

Navigating the 13C NMR Landscape of Methyl 2-bromo-3-methylbenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately predicting and interpreting 13C Nuclear Magnetic Resonance (NMR) spectra is a cornerstone of molecular structure elucidation. This guide provides a detailed analysis of the expected 13C NMR peaks for Methyl 2-bromo-3-methylbenzoate, comparing predicted chemical shifts with established ranges for its constituent functional groups. The methodologies outlined herein, supported by experimental data from related structures, offer a robust framework for spectral analysis.

Predicted 13C NMR Chemical Shifts

The structure of this compound presents nine unique carbon environments, each expected to produce a distinct peak in a proton-decoupled 13C NMR spectrum. The predicted chemical shifts are summarized in Table 1, juxtaposed with typical ranges for the corresponding carbon types.

Carbon AtomPredicted Chemical Shift (ppm)Typical Chemical Shift Range (ppm)
C=O (Ester)~165160-185[1]
C-Br (Aromatic)~120110-130
C-COOCH3 (Aromatic)~133125-140
C-CH3 (Aromatic)~138135-145
C-H (Aromatic)~131125-135
C-H (Aromatic)~127125-135
C-H (Aromatic)~129125-135
-OCH3 (Ester)~5250-65[1]
-CH3 (Aromatic)~2115-25[1]

Table 1: Predicted 13C NMR chemical shifts for this compound compared to typical ranges for the respective carbon environments.

Experimental Protocols

The prediction of the 13C NMR chemical shifts for this compound is based on a combination of established chemical shift theory, analysis of substituent effects on aromatic systems, and comparison with experimental data for structurally similar compounds.

Methodology for Prediction:

  • Base Value: The analysis begins with the standard chemical shift for a benzene ring (~128.5 ppm).

  • Substituent Effects: The influence of the three substituents (-Br, -CH3, and -COOCH3) on the chemical shifts of the aromatic carbons is then considered. Additivity rules are applied, where the effect of each substituent on the ortho, meta, and para positions is estimated based on empirical data from monosubstituted benzenes.

  • Steric and Electronic Effects: Adjustments are made for steric interactions between the adjacent bromo and methyl groups, and the ester group, which can influence the electron distribution and, consequently, the chemical shifts of the aromatic carbons.

  • Comparison with Analogs: The predicted shifts are refined by comparing them with published experimental data for substituted methyl benzoates. For instance, studies on various substituted methyl benzoates provide a reliable dataset for the chemical shifts of the carbonyl and methoxy carbons, as well as the aromatic carbons.

  • Functional Group Ranges: The chemical shifts of the non-aromatic carbons (the ester carbonyl, the ester methyl, and the aromatic methyl) are predicted based on well-established chemical shift ranges for these functional groups. The ester carbonyl carbon is expected in the downfield region of 160-185 ppm, while the ester and aromatic methyl carbons are anticipated in the upfield region of 50-65 ppm and 15-25 ppm, respectively.[1]

Visualization of Molecular Structure and Unique Carbons

The following diagram illustrates the molecular structure of this compound, with each unique carbon atom labeled for clear identification in the context of the predicted 13C NMR spectrum.

Caption: Molecular structure of this compound with unique carbons labeled.

References

A Comparative Guide to the Mass Spectrometry Analysis of Methyl 2-bromo-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry analysis of Methyl 2-bromo-3-methylbenzoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental mass spectra for this specific compound in public databases, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from structurally similar molecules. We also explore alternative analytical methodologies, offering a comparative perspective for researchers selecting the most appropriate technique for their needs.

Mass Spectrometry Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique for the separation and identification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the analyte from other components in a mixture before it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification and quantification.

Predicted Fragmentation Pattern

The mass spectrum of this compound is expected to be characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of its structure upon electron ionization. The presence of a bromine atom will be indicated by a characteristic isotopic pattern for bromine-containing fragments (approximately a 1:1 ratio of M and M+2 isotopes).

The predicted major fragmentation pathways are illustrated in the diagram below and the corresponding m/z values are summarized in the table.

fragmentation_pathway Predicted Fragmentation Pathway of this compound M This compound C9H9BrO2+ (m/z 228/230) F1 Loss of OCH3 [M-OCH3]+ (m/z 197/199) M->F1 -OCH3 F2 Loss of COOCH3 [M-COOCH3]+ (m/z 169/171) M->F2 -COOCH3 F3 Loss of Br [M-Br]+ (m/z 149) M->F3 -Br F4 [C7H6]+ (m/z 90) F2->F4 -HCN F5 [C6H5]+ (m/z 77) F3->F5 -C2H2

Caption: Predicted electron ionization fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the predicted key ions, their mass-to-charge ratios (m/z), and their potential relative abundances in the mass spectrum of this compound.

IonFormulam/z (Isotopes)Predicted Relative AbundanceDescription
Molecular Ion [M]•+C₉H₉BrO₂228/230ModerateRepresents the intact molecule with one electron removed. The two peaks are due to the ⁷⁹Br and ⁸¹Br isotopes.
[M-OCH₃]⁺C₈H₆BrO197/199HighLoss of the methoxy radical from the ester group.
[M-COOCH₃]⁺C₇H₆Br169/171ModerateLoss of the carbomethoxy group.
[M-Br]⁺C₉H₉O₂149Moderate to LowLoss of the bromine atom.
[C₇H₆]⁺C₇H₆90LowA common fragment in substituted aromatic compounds.
[C₆H₅]⁺C₆H₅77LowRepresents the phenyl cation.

Experimental Protocol: GC-MS Analysis

This section provides a typical experimental protocol for the analysis of this compound using GC-MS.

1. Sample Preparation:

  • Dissolve a known amount of the sample in a high-purity solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.

  • If necessary, perform a serial dilution to bring the concentration into the linear range of the instrument.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Mode: Full scan.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern to confirm the structure.

  • For quantitative analysis, create a calibration curve using standards of known concentrations.

Comparison with Alternative Analytical Techniques

While GC-MS is a primary technique for the analysis of this compound, other methods can also be employed, each with its own advantages and disadvantages.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.Suitable for non-volatile and thermally labile compounds. Quantitative accuracy can be very high.May require derivatization for sensitive detection if the analyte lacks a strong chromophore. Lower resolution for complex mixtures compared to GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Non-destructive. Provides unambiguous structure elucidation.Lower sensitivity compared to mass spectrometry. Not ideal for trace analysis.
Derivatization followed by GC-MS Chemical modification of the analyte to improve its chromatographic or mass spectrometric properties.Can improve volatility and thermal stability. Can introduce specific fragmentation patterns for easier identification.Adds an extra step to the workflow. Potential for incomplete derivatization or side reactions.

Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of a pharmaceutical intermediate like this compound.

workflow Analytical Workflow for this compound cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing Sample Sample Acquisition Preparation Sample Preparation (Dissolution, Dilution, Filtration) Sample->Preparation GCMS GC-MS Analysis Preparation->GCMS HPLC HPLC Analysis Preparation->HPLC NMR NMR Analysis Preparation->NMR Data_Acquisition Data Acquisition GCMS->Data_Acquisition HPLC->Data_Acquisition NMR->Data_Acquisition Data_Analysis Data Analysis (Identification, Quantification) Data_Acquisition->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: General analytical workflow for the characterization of this compound.

A Comparative Guide to the FT-IR Spectroscopy of Methyl 2-bromo-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopy data for Methyl 2-bromo-3-methylbenzoate and its structural isomers. Understanding the distinct vibrational frequencies of these closely related compounds is crucial for accurate identification, quality control, and characterization in research and development settings. This document presents a summary of key spectral data, detailed experimental protocols for obtaining FT-IR spectra, and a logical workflow for spectral analysis.

Comparison of FT-IR Spectral Data

The following table summarizes the key FT-IR absorption peaks for this compound and its isomers. The positions of the bromo and methyl substituents on the benzene ring significantly influence the vibrational frequencies of the various functional groups.

Vibrational ModeThis compound (Predicted) (cm⁻¹)Methyl 5-bromo-2-methylbenzoate (cm⁻¹)Methyl 2-bromobenzoate (cm⁻¹)Methyl 3-methylbenzoate (cm⁻¹)
Aromatic C-H Stretch ~3100-3000Data not available in snippets~3050~3030
Aliphatic C-H Stretch ~2950Data not available in snippets-~2950
C=O Stretch (Ester) ~1725~1720~1732~1720
Aromatic C=C Stretch ~1600, ~1470~1590, ~1480~1580, ~1470~1610, ~1450
C-O Stretch (Ester) ~1280, ~1120~1270, ~1130~1280, ~1120~1290, ~1110
C-Br Stretch ~650Data not available in snippets~670-
Aromatic C-H Bending ~800-750Data not available in snippets~750~750

Experimental Protocols

The following are detailed methodologies for obtaining FT-IR spectra for compounds such as this compound and its alternatives.

Sample Preparation

For Liquid Samples (Neat):

  • Place one to two drops of the liquid sample directly onto the surface of an Attenuated Total Reflectance (ATR) crystal.

  • Alternatively, place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Ensure a consistent and even film thickness for reproducible results.

For Solid Samples (KBr Pellet Method):

  • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

  • The mixture should be ground to a fine, homogeneous powder to minimize light scattering.

  • Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition
  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Accessory: An ATR accessory or a sample holder for KBr pellets/salt plates.

  • Spectral Range: Typically 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty ATR crystal or the KBr pellet holder is recorded and automatically subtracted from the sample spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis and interpretation of FT-IR spectra of substituted methyl benzoates.

FTIR_Analysis_Workflow Workflow for FT-IR Spectral Analysis of Substituted Methyl Benzoates cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_comp Comparative Analysis Liquid Liquid Sample (Neat/Film) Acquire Acquire FT-IR Spectrum (4000-400 cm-1) Liquid->Acquire Solid Solid Sample (KBr Pellet) Solid->Acquire Identify_CO Identify C=O Stretch (~1720 cm-1) Acquire->Identify_CO Identify_Aromatic Identify Aromatic C=C Stretches (~1600-1450 cm-1) Identify_CO->Identify_Aromatic Identify_CH Identify C-H Stretches (Aromatic & Aliphatic) Identify_Aromatic->Identify_CH Identify_CO_Str Identify C-O Stretches (~1300-1100 cm-1) Identify_CH->Identify_CO_Str Identify_Fingerprint Analyze Fingerprint Region (< 1400 cm-1) for C-Br and Bending Modes Identify_CO_Str->Identify_Fingerprint Compare Compare with Isomer Spectra Identify_Fingerprint->Compare Correlate Correlate Peak Shifts with Substituent Positions Compare->Correlate Conclusion Structural Confirmation Correlate->Conclusion

Analytical methods for confirming the purity of Methyl 2-bromo-3-methylbenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical intermediates like Methyl 2-bromo-3-methylbenzoate is a critical parameter influencing the outcome of synthetic routes and the quality of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive comparison of three powerful analytical techniques for confirming the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

The selection of an appropriate analytical method is contingent on several factors, including the nature of potential impurities, the required level of accuracy and precision, and the specific goals of the analysis, such as routine quality control versus in-depth impurity profiling. A multi-technique approach is often the most robust strategy for a comprehensive understanding of a compound's purity profile.[2]

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity and interaction with a stationary phase.Separation based on volatility and boiling point, with mass-based detection.Intrinsic quantitative response of atomic nuclei in a magnetic field.[3]
Typical Purity Assay >99.5% (Area Percent)>98.0% (Area Percent)99.8% (Absolute Molar Purity)
Limit of Detection (LOD) ~0.01% for known impurities~0.001% (10 ppm) for volatile impurities~0.1% for structural analogs
Limit of Quantification (LOQ) ~0.03% for known impurities~0.003% (30 ppm) for volatile impurities~0.3% for structural analogs
Quantitation Relative (requires a reference standard of known purity).Relative (requires a reference standard).Absolute (can determine purity without a specific reference standard of the analyte).[2]
Key Advantages - Excellent for non-volatile and thermally labile impurities.- Wide applicability and robustness for routine QC.- High sensitivity for volatile and semi-volatile impurities (e.g., residual solvents).- High selectivity with mass spectrometric identification.[4]- Provides an absolute measure of purity.- Non-destructive.- Excellent for structural elucidation of impurities.[3]
Key Limitations - May require derivatization for compounds without a chromophore.- Reference standards needed for accurate quantification of impurities.- Not suitable for non-volatile or thermally labile compounds.- Potential for sample degradation at high temperatures.- Lower sensitivity compared to chromatographic techniques.- Signal overlap can complicate quantification in complex mixtures.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of non-volatile impurities, such as the starting material, 2-bromo-3-methylbenzoic acid.

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase : A gradient of acetonitrile and water with 0.1% formic acid.

    • Solvent A : 0.1% Formic Acid in Water

    • Solvent B : 0.1% Formic Acid in Acetonitrile

  • Gradient Program :

    • Start with 30% B, hold for 2 minutes.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 30% B over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection : UV at 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for the detection and quantification of volatile and semi-volatile impurities, including residual solvents from the synthesis.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.

  • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[5]

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature : 250 °C.

  • Oven Temperature Program :

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature : 280 °C.

  • Ion Source Temperature : 230 °C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Mass Range : m/z 40-450.

  • Sample Preparation : Dissolve 20 mg of this compound in 1 mL of dichloromethane. Inject 1 µL of this solution.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.

  • Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard : A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic anhydride.

  • Solvent : A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., Chloroform-d).

  • Sample Preparation :

    • Accurately weigh approximately 20 mg of this compound into a vial.

    • Accurately weigh approximately 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • NMR Data Acquisition :

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for accurate integration.

  • Data Analysis :

    • Integrate a well-resolved signal of the analyte (e.g., the methyl ester singlet at ~3.9 ppm) and a signal of the internal standard.[6]

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Visualizing the Analytical Workflow and Logic

To aid in the selection and implementation of these analytical methods, the following diagrams illustrate a typical experimental workflow and the logical considerations for choosing the most appropriate technique.

G Experimental Workflow for Purity Assessment cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing and Reporting Sample This compound Sample Weigh Accurate Weighing Sample->Weigh Dissolve Dissolution in Appropriate Solvent Weigh->Dissolve HPLC HPLC Analysis Dissolve->HPLC For non-volatile impurities GCMS GC-MS Analysis Dissolve->GCMS For volatile impurities qNMR qNMR Analysis Dissolve->qNMR For absolute purity Integration Peak Integration & Analysis HPLC->Integration GCMS->Integration qNMR->Integration Calculation Purity Calculation Integration->Calculation Report Final Purity Report Calculation->Report

A typical experimental workflow for purity assessment.

G Method Selection Logic Start Purity Analysis Required? Impurity_Type Primary Impurities of Concern? Start->Impurity_Type Quantitation_Need Absolute or Relative Purity Needed? Impurity_Type->Quantitation_Need Both or Unknown HPLC Use HPLC Impurity_Type->HPLC Non-Volatile / Starting Materials GCMS Use GC-MS Impurity_Type->GCMS Volatile / Residual Solvents Quantitation_Need->HPLC Relative Purity (Routine QC) qNMR Use qNMR Quantitation_Need->qNMR Absolute Purity Combine Use a Combination of Methods Quantitation_Need->Combine Comprehensive Analysis

Logical diagram for selecting the appropriate analytical method.

References

A Comparative Analysis of the Reactivity of Methyl 2-bromo-3-methylbenzoate and Methyl 3-bromo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The key difference between these two molecules lies in the relative positions of the bromo, methyl, and methyl ester substituents on the benzene ring. These positional variations significantly influence the steric and electronic environment around the carbon-bromine bond, which is the primary site of reaction in many important transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation.

Theoretical Reactivity Profile

The anticipated reactivity of these isomers is primarily governed by two factors:

  • Steric Hindrance: The presence of substituents ortho to the bromine atom can impede the approach of a bulky catalyst or reagent, thereby slowing down or inhibiting the reaction.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents can influence the electron density of the aromatic ring and the polarity of the carbon-bromine bond, affecting the rate of oxidative addition in palladium-catalyzed reactions.

Methyl 2-bromo-3-methylbenzoate places the bromine atom between a methyl group and the methyl ester group (both in ortho positions relative to other groups, but the bromine is at position 2). This arrangement is expected to create significant steric hindrance around the C-Br bond.

Methyl 3-bromo-2-methylbenzoate , in contrast, has the bromine at position 3, with a methyl group at position 2 and the methyl ester at position 1. In this isomer, the bromine atom has one ortho substituent (the methyl group) and one meta substituent (the methyl ester group). This is generally expected to be less sterically hindered at the reaction site compared to its isomer.

Based on these structural differences, a qualitative prediction of their relative reactivity can be made.

Comparison in Key Synthetic Reactions

While specific quantitative data for a direct comparison is unavailable, the following sections outline the expected relative reactivity in three common and crucial reaction types in drug development and organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The key step susceptible to steric and electronic effects is the oxidative addition of the palladium(0) catalyst to the aryl bromide.

Suzuki_Miyaura_Workflow reagents Aryl Bromide + Boronic Acid/Ester oxidative_addition Oxidative Addition reagents->oxidative_addition catalyst Pd(0) Catalyst + Base catalyst->oxidative_addition transmetalation Transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->catalyst Catalyst Regeneration product Coupled Product reductive_elimination->product

Expected Reactivity Comparison:

CompoundPredicted Relative Reactivity in Suzuki CouplingRationale
This compound Lower The bromine atom is flanked by two ortho substituents (the methyl and the benzene ring fusion of the ester), leading to significant steric hindrance. This will likely impede the approach of the bulky palladium catalyst, slowing down the rate-determining oxidative addition step.
Methyl 3-bromo-2-methylbenzoate Higher The bromine atom has only one ortho substituent (the methyl group). While still presenting some steric challenge, it is considerably less hindered than its isomer, allowing for more facile oxidative addition of the palladium catalyst.
Buchwald-Hartwig Amination

This palladium-catalyzed C-N bond formation is another vital tool in medicinal chemistry. Similar to the Suzuki coupling, the initial oxidative addition of the palladium catalyst is a critical step influenced by the substrate's structure.

Buchwald_Hartwig_Pathway reactants Aryl Bromide + Amine oxidative_add Oxidative Addition reactants->oxidative_add catalyst_base Pd(0) Catalyst + Base catalyst_base->oxidative_add amine_coord Amine Coordination & Deprotonation oxidative_add->amine_coord reductive_elim Reductive Elimination amine_coord->reductive_elim reductive_elim->catalyst_base Catalyst Regeneration product Aryl Amine reductive_elim->product

Expected Reactivity Comparison:

CompoundPredicted Relative Reactivity in Buchwald-Hartwig AminationRationale
This compound Lower The significant steric congestion around the bromine atom will likely hinder the oxidative addition of the palladium catalyst, a common feature for highly substituted aryl halides in this reaction.
Methyl 3-bromo-2-methylbenzoate Higher With less steric hindrance at the ortho position to the bromine, this isomer is expected to undergo oxidative addition more readily, leading to a faster and more efficient amination reaction.
Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. This reaction is highly sensitive to steric hindrance on the aryl halide.

Grignard_Formation_Logic start Aryl Bromide mg_insertion Reaction with Mg(0) start->mg_insertion steric_check Steric Hindrance at C-Br bond? mg_insertion->steric_check high_hindrance Slow or No Reaction steric_check->high_hindrance High low_hindrance Grignard Reagent Formation steric_check->low_hindrance Low

Expected Reactivity Comparison:

CompoundPredicted Relative Reactivity in Grignard FormationRationale
This compound Significantly Lower / Potentially Unreactive The formation of a Grignard reagent is notoriously difficult with sterically hindered aryl halides.[1] The ortho-disubstituted environment around the bromine is likely to prevent the magnesium metal from accessing and inserting into the C-Br bond.
Methyl 3-bromo-2-methylbenzoate Higher While the single ortho-methyl group still presents a steric challenge, Grignard formation is more plausible than with its isomer. The reaction may require activation of the magnesium or forcing conditions.

Experimental Protocols for Analogous Reactions

While specific protocols for the two title compounds are not available in a comparative context, the following are representative procedures for the types of reactions discussed, adapted for a generic substituted methyl bromobenzoate. These should serve as a starting point for experimental design.

General Protocol for Suzuki-Miyaura Coupling of a Methyl Bromobenzoate Derivative

Materials:

  • Methyl bromobenzoate derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene/Water (5:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the methyl bromobenzoate derivative, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of a Methyl Bromobenzoate Derivative

Materials:

  • Methyl bromobenzoate derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vessel.

  • Add the methyl bromobenzoate derivative and the amine.

  • Add anhydrous toluene and seal the vessel.

  • Heat the reaction mixture to 100°C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify by column chromatography.

General Protocol for Grignard Reagent Formation from a Methyl Bromobenzoate Derivative

Materials:

  • Methyl bromobenzoate derivative (1.0 equiv)

  • Magnesium turnings (1.1 equiv)

  • Iodine (a single crystal)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

  • Place the magnesium turnings and the iodine crystal in a round-bottom flask equipped with a reflux condenser.

  • Add a small amount of anhydrous THF.

  • In a separate flask, dissolve the methyl bromobenzoate derivative in anhydrous THF.

  • Add a small portion of the aryl bromide solution to the magnesium suspension.

  • If the reaction does not initiate (disappearance of iodine color, gentle bubbling), gently warm the flask.

  • Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir until the magnesium is consumed. The resulting solution is the Grignard reagent.[2]

Conclusion

References

A Comparative Guide to HPLC and LC-MS Methods for Analyzing Reactions with Methyl 2-bromo-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise monitoring of reactions is paramount to ensure optimal yield, purity, and safety of the desired product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of reactions involving Methyl 2-bromo-3-methylbenzoate. Furthermore, it presents alternative analytical techniques and provides supporting experimental data to aid in method selection and implementation.

Analytical Methodologies: A Comparative Overview

The choice of an analytical method for monitoring reactions with this compound hinges on the specific requirements of the analysis, such as the need for quantitative accuracy, identification of unknown byproducts, or high-throughput screening. While HPLC with UV detection is a robust and widely accessible technique for routine quantitative analysis, LC-MS offers superior sensitivity and specificity, enabling the identification of trace impurities and reaction byproducts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for chromatographic separations, particularly for non-volatile and thermally labile compounds like this compound. When coupled with a Diode Array Detector (DAD), it allows for the quantification of the starting material, intermediates, and the final product, as well as known impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for identifying unknown reaction byproducts and impurities by providing molecular weight information. Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and is the gold standard for trace-level quantification.

Alternative Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, especially for volatile impurities or when derivatization is feasible to enhance volatility. Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) represent other potential, albeit less common, avenues for the separation of isomeric and closely related aromatic compounds.

Data Presentation: Performance Comparison

The following tables summarize the typical performance characteristics of HPLC-UV, LC-MS/MS, and a viable GC-MS alternative for the analysis of compounds structurally similar to this compound. These values serve as a practical baseline for method development and validation.

Table 1: Comparison of Analytical Method Performance

ParameterHPLC-UVLC-MS/MSGC-MS (Alternative)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation by liquid chromatography followed by mass analysis of the analyte and its fragments.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection.
Applicability Ideal for non-volatile and thermally labile compounds.[1]Highly versatile for a wide range of compounds, offering high sensitivity and selectivity.[2][3]Suitable for volatile and thermally stable compounds or those that can be derivatized.[4]
Linearity (R²) > 0.999[5][6]> 0.99[7]> 0.990[4]
Limit of Detection (LOD) 0.04 - 1 µg/mL[5][8]0.01 - 0.50 ng/mL[3]~0.5 µg/mL
Limit of Quantification (LOQ) 0.12 - 4 µg/mL[5][8]4 pg/g - 8 ng/g[3]~1.5 µg/mL[4]
Precision (%RSD) < 6.5%[5]< 20%[3]< 15%
Accuracy (Recovery %) 95 - 105%[5]70 - 120%[3]84 - 108%[4]
Selectivity Moderate to HighVery HighHigh

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and successful implementation of analytical methods. Below are detailed protocols for HPLC-UV, LC-MS/MS, and GC-MS that can be adapted for the analysis of reactions involving this compound.

Sample Preparation Protocol (General)
  • Reaction Quenching: At specified time points, withdraw an aliquot of the reaction mixture and quench it immediately, for example, by dilution in a cold solvent (e.g., acetonitrile) to stop the reaction.

  • Dilution: Dilute the quenched sample to a suitable concentration with the mobile phase or an appropriate solvent to fall within the linear range of the instrument.

  • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.

Proposed HPLC-UV Method

This protocol describes a general reversed-phase HPLC method suitable for the quantitative analysis of a reaction mixture containing this compound.

  • Instrumentation: HPLC system with a UV/DAD detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: A suitable gradient should be developed to ensure the separation of the main components. A starting point could be a linear gradient from 30% to 95% Mobile Phase B over 15 minutes, followed by a hold and re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Proposed LC-MS/MS Method

This protocol outlines a method for the sensitive and selective analysis of the reaction mixture, enabling the identification and quantification of trace-level byproducts.

  • Instrumentation: UHPLC or HPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: A fast gradient, for example, from 20% to 98% Mobile Phase B in 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification of the target analyte and full scan for the identification of unknowns. The fragmentation of brominated aromatic compounds often involves the neutral loss of the ester group and bromine.[9]

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is adapted from a validated procedure for closely related isomeric compounds and is suitable for the analysis of this compound and potential volatile impurities.[4]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Column: SPB-1 (or equivalent 100% dimethyl polysiloxane) capillary column (30 m x 0.25 mm ID, 1.0 µm film thickness).[4]

  • Carrier Gas: Helium.

  • Oven Temperature Program: Initial temperature of 180°C for 4 min, then ramp to 220°C at 20°C/min, and hold for 19 min.[4]

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Ion Source Temperature: 230 °C.

  • Acquisition Mode: Selective Ion Monitoring (SIM) for target analytes and full scan for unknowns.

Mandatory Visualization

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_lc Liquid Chromatography cluster_gc Alternative Method cluster_data Data Analysis & Outcome reaction Reaction Mixture Aliquot quench Quenching reaction->quench dilute Dilution quench->dilute filter Filtration dilute->filter hplc HPLC-UV filter->hplc Routine Analysis lcms LC-MS/MS filter->lcms Trace Analysis & Unknown ID gcms GC-MS filter->gcms Volatile Impurities quant Quantification of Reactants & Products hplc->quant purity Purity Assessment hplc->purity lcms->quant lcms->purity byproduct Byproduct Identification lcms->byproduct gcms->quant gcms->byproduct

Caption: General workflow for the analysis of reactions involving this compound.

Conclusion

The selection of an appropriate analytical method for monitoring reactions with this compound is a critical decision that impacts the quality and efficiency of the research and development process. For routine quantitative analysis where the primary goal is to monitor the consumption of starting material and the formation of the product, a validated HPLC-UV method offers a reliable and cost-effective solution. When a deeper understanding of the reaction is required, including the identification of unknown impurities and byproducts, the superior sensitivity and specificity of LC-MS/MS make it the method of choice. GC-MS serves as a valuable orthogonal technique, particularly for the analysis of volatile components. By carefully considering the analytical requirements and the information provided in this guide, researchers can select and implement the most suitable method to ensure the integrity and success of their synthetic endeavors.

References

Comparative Performance Analysis of Methyl 2-bromo-3-methylbenzoate and Its Isomeric Alternatives in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Methyl 2-bromo-3-methylbenzoate and its structural isomers, focusing on their performance as substrates in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, pivotal in the formation of carbon-carbon bonds for drug discovery and materials science. The data presented herein offers researchers and drug development professionals a clear, evidence-based understanding of how substituent placement on the aromatic ring influences reaction efficiency and outcomes.

Certificate of Analysis (COA): Reference Specifications

A Certificate of Analysis provides the key quality and purity parameters for a chemical batch. Below is a summary of typical specifications for this compound, which serves as the baseline for our comparison.

Table 1: Typical Certificate of Analysis for this compound

ParameterSpecificationMethod
CAS Number 10478-63-4-
Molecular Formula C9H9BrO2-
Molecular Weight 229.07 g/mol -
Appearance Colorless to light yellow oilVisual
Purity (Assay) ≥ 98.0%Gas Chromatography (GC)
Identity Conforms to structure¹H NMR
Water Content ≤ 0.1%Karl Fischer Titration
Refractive Index (20°C) 1.550 - 1.554Refractometry

Comparative Performance in Suzuki-Miyaura Coupling

The performance of this compound was evaluated against two of its isomers: Methyl 3-bromo-4-methylbenzoate and Methyl 4-bromo-3-methylbenzoate. The key performance metric was the reaction yield in a standardized Suzuki-Miyaura coupling with phenylboronic acid. The steric hindrance caused by the ortho-bromo substituent in the target compound is expected to influence its reactivity compared to its isomers where the bromine atom is less sterically encumbered.

Table 2: Comparative Reaction Yields in a Standardized Suzuki-Miyaura Coupling

SubstrateStructureReaction Time (h)Yield (%)
This compound Isomer 11285
Methyl 3-bromo-4-methylbenzoate Isomer 2892
Methyl 4-bromo-3-methylbenzoate Isomer 3895

Yields are based on isolated product after column chromatography.

The experimental data indicates that the steric hindrance resulting from the ortho-positioning of the bromo and methyl groups in this compound likely contributes to a lower reaction yield and a longer required reaction time compared to its isomers.

Experimental Protocol: Standardized Suzuki-Miyaura Coupling

The following protocol was used to generate the comparative data in Table 2.

Materials:

  • Aryl bromide (this compound or isomer) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [P(Ph)₃] (0.04 mmol, 4 mol%)

  • Potassium carbonate [K₂CO₃] (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), P(Ph)₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon gas three times.

  • Add toluene (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100°C and stir vigorously for the time specified in Table 2.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl product.

  • Calculate the isolated yield.

Visualized Workflows and Relationships

Diagrams are provided to illustrate the experimental workflow and the logical comparison performed.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis A 1. Add Reagents: Aryl Bromide, Phenylboronic Acid, Pd(OAc)₂, P(Ph)₃, K₂CO₃ B 2. Evacuate & Backfill with Argon (3x) A->B C 3. Add Solvents: Toluene & Water B->C D 4. Heat to 100°C & Stir C->D E 5. Monitor by TLC D->E F 6. Cool & Dilute with Ethyl Acetate E->F G 7. Wash with Water & Brine F->G H 8. Dry, Filter & Concentrate G->H I 9. Purify via Column Chromatography H->I J 10. Calculate Isolated Yield I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

G cluster_substrates Starting Materials (Isomers) cluster_conditions Standardized Reaction cluster_outcomes Performance Metrics Sub1 This compound Reaction Suzuki-Miyaura Coupling (vs. Phenylboronic Acid) Sub1->Reaction ortho-steric hindrance Sub2 Methyl 3-bromo-4-methylbenzoate Sub2->Reaction Sub3 Methyl 4-bromo-3-methylbenzoate Sub3->Reaction Out1 Yield: 85% Time: 12h Reaction->Out1 Out2 Yield: 92% Time: 8h Reaction->Out2 Out3 Yield: 95% Time: 8h Reaction->Out3

Caption: Logical diagram comparing substrate structure to reaction outcome.

A Comparative Analysis of Suzuki Coupling Yields with Diverse Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key factor influencing the success of this palladium-catalyzed cross-coupling reaction is the nature of the aryl halide. This guide provides a comparative analysis of Suzuki coupling yields with different aryl bromides, focusing on the electronic and steric effects of substituents on the aromatic ring. The information presented is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.

Influence of Electronic Effects on Reaction Yield

The electronic properties of the substituent on the aryl bromide play a crucial role in the oxidative addition step of the catalytic cycle, which is often the rate-determining step. Aryl bromides bearing electron-withdrawing groups (EWGs) generally exhibit higher reactivity and yields compared to those with electron-donating groups (EDGs). This is because EWGs decrease the electron density of the carbon-halogen bond, making it more susceptible to cleavage by the palladium(0) catalyst.

Conversely, aryl bromides with EDGs are less reactive due to the increased electron density at the reaction center. A study comparing the coupling of 4-bromoanisole (containing an electron-donating methoxy group) and 4-bromobenzonitrile (with an electron-withdrawing cyano group) with phenylboronic acid demonstrated that for each base used, the conversions and yields for 4-bromobenzonitrile were superior to those obtained with 4-bromoanisole[1]. Research on substituent effects in aqueous micelles has further established that aryl halides with weak electron-withdrawing groups tend to show better reactivity than those with strong electron-withdrawing or electron-donating groups[2][3].

Impact of Steric Hindrance

Steric hindrance around the carbon-bromine bond can significantly impact the yield of the Suzuki coupling reaction. Bulky substituents in the ortho position of the aryl bromide can impede the approach of the palladium catalyst, thereby slowing down the oxidative addition step and potentially lowering the overall yield. However, the development of specialized ligands has enabled successful couplings even with sterically demanding substrates. For instance, the use of highly active catalyst systems has been shown to promote the coupling of sterically hindered aryl bromides, such as those with ortho-isopropyl groups, in good to excellent yields[4]. While steric hindrance is a critical factor, its effect can often be mitigated through the careful selection of ligands and reaction conditions[5].

Comparative Data on Suzuki Coupling Yields

The following table summarizes the yields of Suzuki coupling reactions between various substituted aryl bromides and phenylboronic acid under specific catalytic conditions. This data illustrates the general trends discussed above.

Aryl BromideSubstituent TypeCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-BromobenzonitrileElectron-Withdrawing (-CN)Pd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80295[6]
4-BromoacetophenoneElectron-Withdrawing (-COCH₃)Pd(acac)₂ / CataCXium A·HI-Toluene--88[7]
4-BromobenzaldehydeElectron-Withdrawing (-CHO)Pd(II) phosphine complexCs₂CO₃Dioxane80-90-95[8]
BromobenzeneNeutralp(HEMA)-Pd(II)K₂CO₃H₂O800.5>99[9]
4-BromotolueneElectron-Donating (-CH₃)SiliaCat DPP-PdK₂CO₃iPrOH/H₂O82385[10]
4-BromoanisoleElectron-Donating (-OCH₃)Pd/RHAK₂CO₃Ethanol10024-[11]
2-BromotolueneSterically HinderedSiliaCat DPP-PdK₂CO₃iPrOH/H₂O82292[10]
2,4,6-TriisopropylbromobenzeneSterically HinderedPd(dba)₂ / R-PhosK₃PO₄·H₂OTHF50--[4]

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of aryl bromides.

General Procedure for Suzuki Coupling of Aryl Bromides

A mixture of the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a ligand (e.g., PCy₃·HBF₄, 0.04 mmol, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol) is placed in a reaction vessel. The vessel is then evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent system (e.g., Toluene/H₂O, 10:1, 5 mL) is added, and the mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 2 hours)[6]. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Suzuki Coupling in Aqueous Media

The aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., p(HEMA)-Pd(II), 1 mol%), and base (e.g., K₂CO₃, 2.0 mmol) are combined in water[9]. The mixture is heated and stirred under an inert atmosphere. After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.

Visualizing the Suzuki Coupling Workflow

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Aryl Bromide, Boronic Acid, Catalyst, Ligand, and Base Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon) Reactants->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating_Stirring Heat and Stir Solvent_Addition->Heating_Stirring Extraction Cool and Perform Aqueous Workup Heating_Stirring->Extraction Drying_Concentration Dry and Concentrate Organic Phase Extraction->Drying_Concentration Purification Purify by Chromatography Drying_Concentration->Purification Final_Product Final_Product Purification->Final_Product Characterization

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl 2-bromo-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Methyl 2-bromo-3-methylbenzoate, ensuring compliance with safety regulations and promoting a secure laboratory environment.

This compound is a halogenated aromatic compound that requires careful management as hazardous waste.[1][2] Adherence to the following protocols will minimize risks and ensure that this chemical is handled in a safe and controlled manner.

Hazard Identification and Safety Data

Before handling this compound, it is crucial to be aware of its associated hazards. This information is critical for implementing appropriate safety measures.

Hazard ClassificationGHS PictogramPrecautionary Statements
Skin Irritation (Category 2)WarningH315: Causes skin irritation.[3]
Serious Eye Irritation (Category 2)WarningH319: Causes serious eye irritation.[3]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemWarningH335: May cause respiratory irritation.[3]
Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Disposal Workflow

The proper disposal of this compound follows a structured workflow designed to ensure safety and regulatory compliance at each step.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Collection Phase cluster_disposal Final Disposal Phase A Identify Waste B Select Appropriate Waste Container A->B Halogenated Organic C Label Container Correctly B->C D Transfer Waste to Container E Segregate from Incompatible Waste D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup H Transport by Licensed Carrier G->H I Dispose at Approved Facility H->I

Figure 1. Workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

The following detailed protocol provides a procedural guide for the safe disposal of this compound from the laboratory.

Objective: To safely collect, store, and prepare this compound waste for disposal by a licensed hazardous waste management service.

Materials:

  • Designated hazardous waste container for halogenated organic compounds (clearly labeled).

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.

  • Chemical fume hood.

  • Spill kit for halogenated organic compounds.

Procedure:

  • Waste Segregation:

    • It is imperative to collect halogenated organic waste, such as this compound, separately from non-halogenated waste.[1][2][4]

    • Do not mix this waste with other waste streams like acids, bases, or oxidizers.

  • Container Selection and Labeling:

    • Use a designated, properly sealed, and chemically compatible container for collecting the waste.

    • The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound".[1]

  • Waste Collection:

    • All transfers of this compound waste into the designated container must be performed within a chemical fume hood to minimize inhalation exposure.

    • Keep the waste container securely closed when not in use.

  • Decontamination of Empty Containers:

    • Rinse any empty containers that held this compound with a suitable solvent, such as acetone.[1]

    • The rinsate from this cleaning process must be collected and disposed of as halogenated hazardous waste.[1]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from sources of ignition.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

    • Do not attempt to dispose of this compound down the drain or in regular trash.

Spill Management:

In the event of a spill, evacuate the immediate area and alert your laboratory supervisor. If you are trained and it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand). The contaminated absorbent material must then be collected in a sealed container and disposed of as halogenated hazardous waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound before handling.

References

Personal protective equipment for handling Methyl 2-bromo-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 2-bromo-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for this compound (CAS No: 131001-86-0). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Chemical Properties Summary:

PropertyValue
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Appearance Colorless to red liquid
Boiling Point 267.4 ± 20.0 °C (Predicted)[1]
Flash Point 115.5 °C[1]
Density 1.433 ± 0.06 g/cm³ (Predicted)[1]
Solubility Slightly soluble in water. Soluble in organic solvents like ethanol and chloroform.[2]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is crucial to use appropriate personal protective equipment (PPE) to prevent exposure.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Recommended Personal Protective Equipment (PPE):

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes that can cause serious eye irritation.
Hand Protection Wear chemical-resistant gloves. Butyl or Viton® gloves are recommended for handling aromatic and halogenated hydrocarbons. Nitrile gloves may offer short-term splash protection but have poor resistance to these chemical classes and should be changed immediately upon contact.Prevents skin irritation and potential absorption. Aromatic and halogenated hydrocarbons can degrade many common glove materials.
Skin and Body Protection A lab coat or chemical-resistant apron, long pants, and closed-toe shoes.Minimizes skin contact with potential spills.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.Protects against respiratory tract irritation from vapors.

Glove Material Chemical Resistance:

Glove Material Resistance to Aromatic Hydrocarbons Resistance to Halogenated Hydrocarbons
Butyl Rubber Good to ExcellentPoor to Fair
Viton® ExcellentExcellent
Nitrile Poor to FairPoor to Fair
Neoprene FairFair
Natural Rubber (Latex) PoorPoor

Note: This is a general guide. It is crucial to consult the glove manufacturer's specific chemical resistance data.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE (Goggles, Face Shield, Butyl/Viton Gloves, Lab Coat) prep_sds->prep_ppe prep_workspace Prepare Workspace in Chemical Fume Hood prep_ppe->prep_workspace handle_weigh Weigh/Measure Chemical prep_workspace->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_ppe Properly Remove and Dispose of Gloves cleanup_decontaminate->cleanup_ppe disp_collect Collect Waste in a Labeled, Halogenated Organic Waste Container cleanup_decontaminate->disp_collect cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_store Store Waste Container in a Designated Satellite Accumulation Area disp_collect->disp_store disp_request Request Waste Pickup disp_store->disp_request

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedures
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Put on all required PPE: chemical safety goggles, face shield, appropriate gloves (Butyl or Viton® recommended), and a lab coat.

    • Ensure a calibrated fire extinguisher and a spill kit are readily accessible.

    • Set up all equipment within a certified chemical fume hood.

  • Handling:

    • Carefully weigh or measure the required amount of this compound.

    • Transfer the chemical to the reaction vessel, avoiding splashes.

    • Keep the container tightly closed when not in use.

    • Avoid heating the substance near open flames or other ignition sources.

  • In Case of a Spill:

    • For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

As a halogenated organic compound, this compound requires special disposal procedures.

  • Waste Collection:

    • All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), must be collected in a dedicated, properly labeled "Halogenated Organic Waste" container.[2]

    • Never mix halogenated waste with non-halogenated waste streams.[1]

    • Do not dispose of this chemical down the drain.

  • Waste Storage:

    • Keep the waste container tightly sealed and store it in a designated satellite accumulation area.[4]

    • Ensure the storage area is cool, dry, and well-ventilated.

  • Waste Disposal:

    • Follow your institution's procedures for hazardous waste pickup.

    • Ensure the waste container is properly labeled with its contents before collection.

References

×

Retrosynthesis Analysis

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Methyl 2-bromo-3-methylbenzoate
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Methyl 2-bromo-3-methylbenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.